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  • Product: (R)-Tetrahydrofuran-3-amine dihydrochloride
  • CAS: 1180558-14-8

Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profiling of (R)-Tetrahydrofuran-3-amine Dihydrochloride in Organic Solvents

Executive Summary (R)-Tetrahydrofuran-3-amine is a highly versatile chiral building block, frequently utilized in the design of complex active pharmaceutical ingredients (APIs), including potent kinase inhibitors targeti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Tetrahydrofuran-3-amine is a highly versatile chiral building block, frequently utilized in the design of complex active pharmaceutical ingredients (APIs), including potent kinase inhibitors targeting ERK1/2 pathways[1]. Due to the volatility and oxidative susceptibility of the free base form, the compound is commercially synthesized, supplied, and stored as a dihydrochloride salt (CAS: 1180558-14-8)[2]. While this salt form guarantees long-term chemical stability, its high lattice energy fundamentally alters its solubility profile in organic solvents. This technical guide provides an in-depth analysis of the solvation thermodynamics, quantitative solubility metrics, and validated experimental protocols necessary for effectively handling (R)-tetrahydrofuran-3-amine dihydrochloride in drug development workflows.

Solvation Thermodynamics & Chemical Profiling

The dihydrochloride salt of (R)-tetrahydrofuran-3-amine presents a unique physicochemical challenge. The presence of two molar equivalents of hydrochloric acid per amine molecule creates a dense, highly ionic crystalline lattice[2].

Causality in Solvation: Dissolving this salt requires overcoming a substantial endothermic lattice energy. From a thermodynamic perspective, this is only achievable in solvents possessing both a high dielectric constant (ε > 30) and strong hydrogen-bond donating/accepting capabilities.

  • Protic Solvents (Methanol, Ethanol): Exhibit excellent solvating power. The hydroxyl groups form strong hydrogen bonds with the chloride anions, effectively dismantling the ionic lattice and stabilizing the dissolved species.

  • Polar Aprotic Solvents (DMSO, DMF): Exhibit moderate solubility. The high polarity stabilizes the protonated amine cation, though the lack of hydrogen-bond donors makes anion solvation less efficient than in protic media.

  • Non-Polar & Weakly Polar Solvents (DCM, THF, Hexane): The salt is essentially insoluble. These solvents lack the dielectric capacity to disrupt the ionic interactions, leaving the salt entirely as a solid suspension.

Solvation A Solid State (R)-THF-3-amine 2HCl High Lattice Energy B B A->B C Lattice Dissociation Endothermic Process B->C D Ion Solvation Exothermic Process C->D

Thermodynamic cycle of (R)-Tetrahydrofuran-3-amine dihydrochloride solvation.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the thermodynamic solubility profile of (R)-tetrahydrofuran-3-amine dihydrochloride across standard organic solvents at 25°C.

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solvation Mechanism / Notes
Aqueous Water80.1> 100.0Complete ionic dissociation.
Protic Methanol32.7~ 45.0Strong H-bond donation to Cl⁻.
Protic Ethanol24.5~ 15.0Moderate H-bond donation.
Polar Aprotic DMSO46.7~ 25.0High polarity, cation stabilization.
Polar Aprotic DMF36.7~ 8.5Moderate cation stabilization.
Polar Aprotic Acetonitrile37.5< 1.0Poor anion solvation; acts as an anti-solvent[3].
Non-Polar Dichloromethane8.9< 0.1Insufficient polarity for lattice disruption.
Ether Tetrahydrofuran7.5< 0.1Common ion/structural repulsion.

Experimental Protocol: Thermodynamic Solubility Determination

In early-stage drug discovery, distinguishing between kinetic and thermodynamic solubility is critical to avoid false positives caused by DMSO cosolvent effects[4]. Thermodynamic solubility represents the true equilibrium between the solid lattice and the solvent[5]. The following self-validating Shake-Flask HPLC-UV protocol ensures high-fidelity data collection.

Step-by-Step Methodology:

  • Solid Addition: Accurately weigh 10 mg of (R)-tetrahydrofuran-3-amine dihydrochloride powder[2] into a 2 mL glass HPLC vial.

  • Solvent Dispensation: Add 1.0 mL of the target organic solvent into the vial. Expert Insight: Ensure a visible solid pellet remains at the bottom; a lack of solid indicates the solution is not fully saturated, which invalidates thermodynamic measurements[5].

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm for 24 to 48 hours at a constant 25°C. A minimum of 24 hours is strictly required to overcome transient supersaturation artifacts[5].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to firmly pellet the undissolved salt.

  • Filtration: Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter to remove any suspended micro-particulates.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (or LC-MS/MS if the derivative lacks a strong chromophore) against a pre-established calibration curve[4].

Protocol Step1 1. Solid Addition Add excess salt to 1 mL solvent Step2 2. Equilibration Shake at 25°C for 24-48 hours Step1->Step2 Step3 3. Phase Separation Centrifuge at 10,000 rpm for 15 min Step2->Step3 Step4 4. Supernatant Extraction Filter through 0.45 µm PTFE Step3->Step4 Step5 5. HPLC-UV Analysis Quantify against calibration curve Step4->Step5

Shake-flask thermodynamic solubility workflow for organic solvents.

Strategic Implications in Synthetic Workflows

The insolubility of (R)-tetrahydrofuran-3-amine dihydrochloride in standard coupling solvents (e.g., DCM, THF) necessitates specific synthetic workarounds. When synthesizing complex molecules, such as quinazoline-based ERK1/2 kinase inhibitors[1], the amine must be liberated in situ to participate in nucleophilic substitutions or amide couplings.

In Situ Free-Basing Protocol: Rather than attempting to dissolve the salt directly, researchers should suspend the dihydrochloride in DCM or DMF. Subsequently, add 2.5 to 3.0 molar equivalents of a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The base acts as a proton scavenger, neutralizing the HCl and generating the free (R)-tetrahydrofuran-3-amine. The liberated free base is highly lipophilic and immediately dissolves into the organic phase, allowing the subsequent nucleophilic attack on electrophiles (e.g., acid chlorides or activated esters) to proceed homogeneously.

Synthesis Salt Insoluble Salt in DCM/DMF Base Add DIPEA/TEA (Proton Scavenger) Salt->Base Deprotonation FreeBase Soluble Free Amine (Reactive Nucleophile) Base->FreeBase Solubilization Product Amide/Amine Product (Downstream Target) FreeBase->Product Electrophile Add.

In situ free-basing workflow for coupling reactions in aprotic solvents.

References

  • [2] AKSci. 1180558-14-8 (R)-Tetrahydrofuran-3-amine dihydrochloride. 2

  • [1] Journal of Medicinal Chemistry - ACS Publications. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. 1

  • [4] WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. 4

  • [5] Ovid / European Journal of Pharmaceutical Sciences. Kinetic versus thermodynamic solubility temptations and risks. 5

  • [3] Google Patents. EP1746084A1 - Process for the preparation of saturated or unsaturated primary fatty amines. 3

Sources

Exploratory

In-Depth Technical Guide &amp; Material Safety Data Sheet: (R)-Tetrahydrofuran-3-amine Dihydrochloride (CAS 337406-38-5)

Executive Summary (R)-Tetrahydrofuran-3-amine is a highly versatile chiral building block utilized extensively in modern drug discovery. As a conformationally restricted, hydrophilic bioisostere for cyclopentylamines and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Tetrahydrofuran-3-amine is a highly versatile chiral building block utilized extensively in modern drug discovery. As a conformationally restricted, hydrophilic bioisostere for cyclopentylamines and pyran rings, it enhances aqueous solubility while maintaining critical target-binding vectors[1]. Its integration has been pivotal in the development of next-generation HIV-1 protease inhibitors utilizing squaramide-derived P2 ligands[2][3], as well as brain-penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors designed to modulate neuroinflammation[4].

This whitepaper provides a comprehensive material safety data sheet (MSDS) and self-validating handling protocols specifically tailored for the dihydrochloride salt variant (CAS 337406-38-5), bridging the gap between chemical safety and practical synthetic application.

Structural Causality & Physicochemical Profiling

While aliphatic amines typically form monohydrochlorides (e.g., CAS 1072015-52-1)[5], the specification of a dihydrochloride salt (CAS 337406-38-5) indicates a hyper-acidic co-crystal or solvate formulation.

Causality of the Salt Form: The tetrahydrofuran oxygen is an extremely weak base ( pKa​≈−2.1 ) and does not protonate under standard conditions. However, crystallizing the amine in the presence of excess anhydrous HCl forces the inclusion of interstitial HCl within the crystal lattice. This deliberate engineering completely suppresses the equilibrium that leads to free-base volatilization, thereby preventing trace-amine-catalyzed racemization and extending the shelf-life of the chiral center. The trade-off is extreme hygroscopicity.

Table 1: Physicochemical & Structural Profile
PropertyValue / Description
Chemical Name (R)-Tetrahydrofuran-3-amine dihydrochloride
CAS Registry Number 337406-38-5
Base Molecular Formula C₄H₉NO
Salt Stoichiometry C₄H₉NO · 2HCl (Formulation specific)
Molar Mass (Base) 87.12 g/mol
Appearance White to off-white crystalline powder
Stereochemistry (R)-enantiomer ( ee>99% )

Material Safety Data & Hazard Assessment (GHS)

The hazard profile of this compound is entirely dictated by its hyper-acidic lattice.

Mechanistic Hazard Causality: The primary risk is not the amine itself, but the interstitial HCl. Upon contact with physiological moisture (sweat, tears, mucous membranes), the salt rapidly deliquesces and dissociates, causing a severe, localized drop in pH. This exothermically releases hydrochloric acid, leading to immediate protein denaturation and tissue irritation.

Table 2: GHS Hazard Classification & Mitigation
Hazard ClassCategorySignal WordH-StatementMitigation Strategy
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritationNitrile gloves (double layer), lab coat
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritationSnug-fitting chemical safety goggles
Target Organ Toxicity Category 3WarningH335: May cause respiratory irritationHandle exclusively in a Class II BSC or Glovebox
Emergency First Aid Protocols
  • Eye Contact: Flush with copious amounts of water for a minimum of 15 minutes. Causality: Rapid dilution is strictly required to prevent localized HCl-induced corneal scarring.

  • Skin Contact: Wipe the affected area with polyethylene glycol (PEG) 400 before washing with water. Causality: PEG acts as a non-aqueous solvent to remove the un-dissolved salt before water triggers the localized acid release.

Workflow Visualization

G A Material Intake CAS 337406-38-5 B Inert Atmosphere Handling (Glovebox) A->B C Quality Control & Validation B->C D Chiral HPLC (ee > 99%) C->D E Karl Fischer Titration (H2O) C->E F Downstream Synthesis (e.g., HIV-1 Protease Inhibitors) D->F E->F

Workflow for the handling, validation, and synthetic integration of the hygroscopic chiral amine.

Self-Validating Handling & Storage Protocols

Because the excess HCl significantly increases the hygroscopicity of the lattice, standard benchtop handling will result in rapid deliquescence.

Protocol 1: Inert Atmosphere Handling & Weighing
  • Chamber Equilibration: Purge the glovebox with high-purity Argon (99.999%) until the internal atmosphere registers <5 ppm O₂ and <1 ppm H₂O.

  • Static Mitigation: Engage an ionizing blower inside the chamber for 5 minutes prior to handling.

    • Causality: The ultra-dry argon environment exacerbates static buildup. The finely milled dihydrochloride salt will aggressively repel itself and adhere to spatulas, leading to inaccurate mass measurements and widespread contamination.

  • Material Transfer: Transfer the sealed amber vial into the antechamber. Perform three vacuum/backfill cycles before bringing it into the main workspace.

  • Weighing: Use a grounded, anti-static micro-spatula to weigh the desired mass into a pre-tared, septum-capped reaction vial.

  • Self-Validation Step: Include a pre-weighed open vial of anhydrous cobalt(II) chloride silica gel indicator in the glovebox during the procedure. If the indicator shifts from blue to pink, the inert atmosphere has been compromised. The system validates its own dryness; if the silica remains blue, the amine salt is verified as un-hydrated.

Analytical Validation Workflow

Before integrating the chiral amine into downstream coupling reactions, its enantiomeric excess ( ee ) and moisture content must be validated.

Protocol 2: Analytical Validation (Chiral Purity & Moisture)
  • Sample Preparation: Dissolve 5 mg of the salt in 1 mL of anhydrous methanol.

    • Causality: Methanol is chosen over water to prevent hydrolysis-induced racemization and to maintain compatibility with the normal-phase HPLC mobile phase.

  • Karl Fischer Titration: Inject 100 µL of the methanolic solution into a coulometric Karl Fischer titrator. Ensure moisture content is <0.5% w/w.

  • Self-Validation Step (HPLC): Prior to injecting the (R)-enantiomer sample, inject a racemic mixture of tetrahydrofuran-3-amine. The system is validated only if the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥2.0 . This proves the column is actively discriminating the enantiomers, ensuring that a single peak in the actual sample represents true enantiomeric purity, not a failure of separation.

  • Chiral HPLC Analysis: Inject the pure sample using the parameters outlined in Table 3.

Table 3: Chiral HPLC Parameters
ParameterSpecificationCausality / Rationale
Column Chiralpak IG (250 mm × 4.6 mm, 5 µm)Immobilized amylose phase provides robust host-guest complexation for primary amines.
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v)Diethylamine acts as a competing base to suppress secondary interactions with residual silanols, preventing peak tailing.
Flow Rate 1.0 mL/minOptimizes the longitudinal diffusion for sharp peak shapes.
Detection UV at 210 nmRequired due to the lack of strong chromophores on the aliphatic tetrahydrofuran ring.

References

  • Title: Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL: [Link][2]

  • Title: Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation Source: National Institutes of Health (NIH) / PMC URL: [Link][3]

  • Title: Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol Source: National Institutes of Health (NIH) / PMC URL: [Link][1]

  • Title: Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][4]

Sources

Foundational

Stereochemical Analysis of (R)-Tetrahydrofuran-3-amine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary & Mechanistic Context (R)-Tetrahydrofuran-3-amine dihydrochloride is a highly versatile, low-molecular-weight chiral building block utilized extensively in the synthesis of complex active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

(R)-Tetrahydrofuran-3-amine dihydrochloride is a highly versatile, low-molecular-weight chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, antiretrovirals, and factor XIa inhibitors[1]. Because the spatial orientation of the amine dictates the binding affinity and pharmacokinetic profile of the final drug product, rigorous validation of its enantiomeric excess (ee) and absolute configuration is a critical quality attribute (CQA) in drug development.

However, analyzing this specific molecule presents two distinct analytical challenges:

  • Lack of a Chromophore: The aliphatic tetrahydrofuran ring lacks UV absorbance, rendering direct UV-based chiral High-Performance Liquid Chromatography (HPLC) ineffective.

  • Salt Form Interference: The dihydrochloride salt formulation—while excellent for preventing atmospheric CO₂ absorption and volatilization—requires careful neutralization prior to covalent derivatization.

This whitepaper outlines a self-validating, orthogonal analytical triad to definitively establish the stereochemical purity of (R)-Tetrahydrofuran-3-amine.

The Orthogonal Analytical Triad

To ensure absolute scientific integrity, stereochemical analysis must not rely on a single data stream. We employ a three-pillar approach to cross-validate findings: Chiral HPLC for enantiomeric excess, NMR for absolute configuration, and Polarimetry for bulk optical purity.

AnalyticalTriad Target (R)-Tetrahydrofuran-3-amine Dihydrochloride Polarimetry Polarimetry Goal: Bulk Optical Purity Target->Polarimetry Aliquot 3 Deriv Pre-column Derivatization (FMOC-Cl for UV Detection) Target->Deriv Aliquot 1 Mosher Chiral Derivatization (MTPA-Cl to Diastereomers) Target->Mosher Aliquot 2 HPLC Chiral HPLC / SFC Goal: Enantiomeric Excess (ee) NMR 1H & 19F NMR Goal: Absolute Configuration Deriv->HPLC Mosher->NMR

Orthogonal analytical triad for the stereochemical validation of (R)-Tetrahydrofuran-3-amine.

Chiral HPLC Analysis: Overcoming the Chromophore Deficit

Causality & Logic

Direct UV detection of aliphatic amines is practically impossible at standard wavelengths (210–254 nm) without severe mobile-phase interference. To resolve this, pre-column derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) is utilized. FMOC-Cl rapidly reacts with primary amines under mildly basic conditions to append a highly conjugated fluorenyl system, enabling high-sensitivity UV detection[2].

Self-Validating System

The Racemic Control: Always derivatize and analyze a racemic standard of tetrahydrofuran-3-amine prior to analyzing the (R)-enantiomer batch. This proves that the chiral stationary phase can achieve baseline resolution ( Rs​>1.5 ) of the enantiomers, ensuring that a single peak in the sample chromatogram is definitively due to enantiopurity, not co-elution.

Protocol: FMOC-Cl Derivatization & HPLC Analysis
  • Sample Preparation: Dissolve 5 mg of (R)-Tetrahydrofuran-3-amine dihydrochloride in 200 µL of 100 mM borate buffer (pH 9.0). Causality: The high pH is critical to neutralize the two equivalents of HCl in the salt form and generate the nucleophilic free amine.

  • Derivatization: Add 400 µL of FMOC-Cl solution (15 mM in acetonitrile). Vortex and incubate at ambient temperature for 15 minutes[2].

  • Quenching: Dilute 5-fold with a 1:1 (v/v) mixture of acetonitrile and 0.2% aqueous HCl. Causality: The acid quenches unreacted FMOC-Cl and stabilizes the newly formed carbamate derivative[2].

  • Analysis: Inject 2–20 µL onto the chiral HPLC system using the parameters outlined below.

Quantitative Data: Chiral HPLC Parameters
ParameterSpecification / Condition
Column Phenomenex Lux Cellulose-2 (5 µm, 4.6 × 250 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Profile Isocratic 40% A / 60% B
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 254 nm (Targeting the FMOC derivative)

Absolute Configuration via NMR: Mosher's Amide Analysis

Causality & Logic

While Chiral HPLC quantifies the ratio of enantiomers (ee), it cannot independently prove absolute spatial configuration without a pre-validated reference standard. To assign the (R) or (S) configuration from first principles, we use α -methoxy- α -(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl, Mosher's reagent).

By covalently attaching this chiral derivatizing agent, we convert the enantiomers into diastereomers[3]. The anisotropic shielding effect of the MTPA phenyl ring differentially shields the protons of the tetrahydrofuran ring. By comparing the chemical shifts ( Δδ ) between the (R)- and (S)-MTPA amides, the absolute configuration of the parent amine is unambiguously assigned.

MosherLogic Amine Analyte Amine (Unknown Config) Diast1 (R,S)-Amide Diastereomer Amine->Diast1 Diast2 (R,R)-Amide Diastereomer Amine->Diast2 R_MTPA (S)-MTPA-Cl (Chiral Reagent) R_MTPA->Diast1 S_MTPA (R)-MTPA-Cl (Chiral Reagent) S_MTPA->Diast2 NMR_Analysis Calculate Δδ = δ(S) - δ(R) Determine Absolute Config Diast1->NMR_Analysis Diast2->NMR_Analysis

Mechanistic logic of Mosher's amide analysis for determining absolute stereochemistry via NMR.

Protocol: MTPA-Cl Derivatization & NMR Acquisition

Self-Validating System: You must ensure 100% conversion during the coupling reaction. If the reaction is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), artificially skewing the perceived diastereomeric ratio in the NMR spectrum and leading to false ee calculations.

  • Free-Basing in Situ: In a dry NMR tube, dissolve 2.5 mg of the amine dihydrochloride salt in 0.5 mL of anhydrous CDCl₃. Add 3–4 equivalents of deuterated pyridine (pyridine-d₅). Causality: Pyridine neutralizes the dihydrochloride salt and acts as an acid scavenger for the HCl byproduct generated during the MTPA-Cl reaction[3].

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl. (Note: Due to Cahn-Ingold-Prelog priority rules, reacting with (R)-MTPA-Cl yields the (S)-MTPA amide).

  • Incubation: Cap and monitor the reaction at room temperature for 2–6 hours until complete conversion is observed via ¹H NMR[3].

  • Parallel Reaction: Repeat the process in a separate tube using (S)-MTPA-Cl.

  • Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra. Calculate Δδ=δ(S−amide)−δ(R−amide) for the protons on the tetrahydrofuran ring to confirm the (R)-configuration of the parent amine.

Polarimetry: Rapid Batch Verification

Causality & Logic

While HPLC and NMR provide microscopic characterization, specific optical rotation [α]D​ provides a macroscopic, non-destructive validation of bulk stereochemical purity[4]. It is highly sensitive to the presence of achiral impurities and solvent effects, making it an excellent final release test for pharmaceutical batches.

Protocol: Optical Rotation Measurement
  • Calibration: Zero the polarimeter using HPLC-grade methanol at 20 °C.

  • Sample Preparation: Accurately weigh 100 mg of (R)-Tetrahydrofuran-3-amine dihydrochloride and dissolve it in exactly 10.0 mL of methanol to create a c=1.0 g/100 mL solution.

  • Measurement: Fill a 100 mm (1 dm) polarimeter cell with the solution, ensuring no air bubbles are trapped.

  • Acquisition: Record the optical rotation at the Sodium D-line (589 nm) at 20 °C. Calculate the specific rotation and compare it against the theoretical benchmark for the enantiopure (R)-isomer.

References

  • An (R)
  • Source: benchchem.
  • Source: researchgate.
  • WO2022020546A1 - 3-(1h-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1h)

Sources

Exploratory

Thermodynamic Stability of (R)-Tetrahydrofuran-3-amine Dihydrochloride at Room Temperature: A Technical Guide

Introduction and Chemical Rationale (R)-Tetrahydrofuran-3-amine is a highly valuable chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including antiarrhyth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

(R)-Tetrahydrofuran-3-amine is a highly valuable chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including antiarrhythmic agents and kinase inhibitors ([1]). In its free base form (C₄H₉NO, MW 87.12 g/mol ), the primary aliphatic amine is a thermodynamically vulnerable species ([2]). It is highly susceptible to oxidative degradation, atmospheric carbon dioxide absorption (carbamate formation), and volatilization at room temperature.

To circumvent these thermodynamic liabilities, the compound is predominantly synthesized, shipped, and stored as a dihydrochloride salt (CAS 1180558-14-8, MW 160.04 g/mol ) ([3]). The rationale for selecting this specific salt form is rooted in fundamental thermodynamic stabilization: complete protonation of the amine's lone pair drastically increases the activation energy required for oxidation to N-oxides, effectively neutralizing its nucleophilicity ([4]). Furthermore, the crystalline lattice of the dihydrochloride salt provides a higher enthalpy of solution and melting point, anchoring the molecule in a thermodynamically stable state at standard room temperature (20°C–25°C).

Physicochemical Profiling & Thermodynamic Baseline

At room temperature, (R)-Tetrahydrofuran-3-amine dihydrochloride exhibits robust thermodynamic stability—provided it is maintained below its critical relative humidity (CRH).

Solid-State Stability and Microenvironmental pH

The stability of amine hydrochloride salts is heavily dictated by their microenvironmental pH ( pHeq​ ) and inherent hygroscopicity ([5]). Because hydrochloric acid is a strong mineral acid, the resulting crystalline salt is highly polar. If exposed to ambient moisture, the salt sorbs water to create a localized acidic microenvironment. While this acidity prevents amine oxidation, excessive moisture introduces a new thermodynamic vulnerability: salt disproportionation. Disproportionation is a phase-transition process where the salt reverts to its free base and volatile HCl, negating the stability advantages of the salt form ([6]).

Quantitative Data Summary

The following tables synthesize the physicochemical properties and thermodynamic stability metrics of the compound.

Table 1: Physicochemical Properties of the Dihydrochloride Salt

PropertyValueSource
Chemical Name (R)-Tetrahydrofuran-3-amine dihydrochloride[3]
CAS Number 1180558-14-8[3]
Molecular Formula C₄H₁₁Cl₂NO[3]
Molecular Weight 160.04 g/mol [3]
Physical State (25°C) Solid (Crystalline)[3]
Storage Directives Sealed in dry environment, 2-8°C (Stable at RT for transit)[3]

Table 2: Thermodynamic Stability Metrics at 25°C

Stability MetricObservationMechanistic Rationale
Thermal Stability Highly StableCrystal lattice energy prevents spontaneous endothermic degradation.
Oxidative Stability Highly StableProtonation of the amine lone pair prevents nucleophilic attack and N-oxide formation.
Hygroscopicity HighPolar mineral acid salts readily sorb atmospheric moisture, leading to deliquescence.
Disproportionation Moderate to High (if wet)Microenvironmental pH shifts in an adsorbed water layer can release the free base.

Degradation Pathways and Mechanisms

Understanding the causality of degradation is critical for drug development professionals formulating or storing this intermediate. The primary thermodynamic liability of (R)-Tetrahydrofuran-3-amine dihydrochloride at room temperature is moisture-induced deliquescence.

When the ambient relative humidity (RH) exceeds the compound's CRH, water vapor condenses on the crystal surface. This dissolves the lattice and lowers the activation energy for degradation. As deliquescence occurs, the microenvironmental pH shifts. If the compound is subsequently exposed to buffering environments or basic excipients, the dihydrochloride salt undergoes disproportionation, releasing the thermodynamically unstable free base ([6]).

G A (R)-Tetrahydrofuran-3-amine Dihydrochloride B Moisture Sorption (RH > CRH) A->B Atmospheric Exposure C Microenvironmental pH Shift B->C Deliquescence D Salt Disproportionation (Free Base Release) C->D Loss of HCl E Amine Oxidation & Degradation D->E O2 Exposure

Fig 1. Moisture-induced disproportionation and degradation pathway.

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability of (R)-Tetrahydrofuran-3-amine dihydrochloride at room temperature, the following self-validating experimental protocols must be executed. These methods do not merely observe degradation; they isolate thermodynamic variables (heat and moisture) to establish strict causality.

Protocol 1: Moisture-Induced Phase Evaluation via Dynamic Vapor Sorption (DVS)

Purpose: To determine the critical relative humidity (CRH) and identify moisture-induced phase transitions. DVS is chosen over static desiccators because it provides real-time mass kinetic data, allowing precise identification of the deliquescence point. Step-by-Step Methodology:

  • Sample Preparation: Load 10–15 mg of (R)-Tetrahydrofuran-3-amine dihydrochloride into a tared quartz DVS pan.

  • Equilibration: Equilibrate the sample at 25°C and 0% RH using a dry nitrogen carrier gas until the mass change is <0.002% per minute. This establishes the anhydrous thermodynamic baseline.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is achieved ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% decrements to check for hysteresis (indicative of hydrate formation).

  • Validation (Causality Check): Perform X-ray Powder Diffraction (XRPD) on the post-DVS sample. If the post-DVS XRPD diffractogram differs from the pre-DVS baseline, a moisture-induced polymorphic transition or disproportionation has definitively occurred.

Protocol 2: Thermodynamic Baseline via Isothermal Microcalorimetry (TAM)

Purpose: To measure the minute exothermic or endothermic heat flows associated with physical or chemical degradation at room temperature (25°C). Step-by-Step Methodology:

  • Calibration: Calibrate the Thermal Activity Monitor (TAM) at exactly 25.00°C using electrical substitution heating.

  • Loading: Seal 100 mg of the dihydrochloride salt in a glass ampoule under an inert argon atmosphere. Causality Note: Argon isolates thermal degradation from oxidative and moisture variables.

  • Measurement: Lower the ampoule into the TAM and record the heat flow (µW) continuously for 7 days.

  • Analysis: A steady heat flow near zero (<2 µW/g) confirms absolute thermodynamic stability. An escalating exothermic signal indicates an autocatalytic degradation process or phase transition.

G A Initial Solid-State Profiling (XRPD, DSC, TGA) B Dynamic Vapor Sorption (Moisture Kinetics) A->B Baseline confirmed C Isothermal Microcalorimetry (Thermal Kinetics) A->C Baseline confirmed D Post-Stress Characterization (HPLC, XRPD) B->D Moisture-stressed samples C->D Thermally-stressed samples E Thermodynamic Stability Matrix Established D->E Data integration

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

(R)-Tetrahydrofuran-3-amine dihydrochloride is thermodynamically stable at room temperature (20-25°C) strictly when isolated from atmospheric moisture. The dihydrochloride salt formation successfully mitigates the oxidative vulnerabilities inherent to the free amine ([4]). However, due to the polar nature of the crystalline lattice, it is highly susceptible to moisture-induced deliquescence and subsequent disproportionation ([5]). For long-term integrity, it must be stored in tightly sealed containers under inert gas or in a desiccated environment.

References

  • Title: Preparation method of (R)-tetrahydrofuran-3-amine (CN105218490B)
  • Title: (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Pharmaceutical Salts: Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: MDPI Molecules URL: [Link]

Sources

Foundational

The Structural and Physicochemical Profiling of (R)-Tetrahydrofuran-3-amine Dihydrochloride: Crystal Lattice Anomalies and Molecular Weight Determination

Executive Summary (R)-Tetrahydrofuran-3-amine (often abbreviated as (R)-3-aminotetrahydrofuran) is an essential chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Tetrahydrofuran-3-amine (often abbreviated as (R)-3-aminotetrahydrofuran) is an essential chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including complex1 and kinase inhibitors[1]. While the free base is a volatile liquid prone to oxidative degradation, it is typically isolated as a hydrochloride salt.

Interestingly, while the mono-hydrochloride (CAS 1072015-52-1) is the standard stoichiometric form[2], the compound is also commercially synthesized and utilized as a dihydrochloride salt (CAS 1180558-14-8) [3]. Because the tetrahydrofuran (THF) ring oxygen is extremely weakly basic (pKa ~ -2.0), it does not readily protonate. As a Senior Application Scientist, I frequently encounter formulation and synthetic errors stemming from this stoichiometric anomaly. This technical guide elucidates the molecular weight calculations, the crystallographic architecture that permits a "dihydrochloride" of a monoamine, and the self-validating analytical workflows required to characterize this unique solid-state form.

Stoichiometric Profiling and Molecular Weight

To understand the dihydrochloride, we must first establish the baseline molecular weights of the free base and its salt forms. The addition of two equivalents of hydrochloric acid (HCl) significantly alters the mass fraction of the active chiral amine.

Table 1: Stoichiometric Comparison of (R)-Tetrahydrofuran-3-amine Forms

Compound FormChemical FormulaCAS NumberMolecular Weight ( g/mol )Mass Fraction of Free Base
Free Base C₄H₉NO111769-26-787.12100.0%
Mono-hydrochloride C₄H₁₀ClNO1072015-52-1123.5870.5%
Dihydrochloride C₄H₁₁Cl₂NO1180558-14-8160.0454.4%

The molecular weight of the dihydrochloride is 3[3]. In drug development, precise knowledge of this molecular weight is critical; failing to account for the second equivalent of HCl during stoichiometric calculations will result in a 23% deficit in the active amine equivalent during 4 (e.g., amidation with HATU/DIPEA)[4].

The "Dihydrochloride" Crystallographic Anomaly

The existence of a dihydrochloride salt for a molecule containing only one basic center (the primary amine) presents a fascinating crystallographic phenomenon. There are two mechanistic hypotheses for this structure, with the latter being the scientifically validated reality:

  • Oxonium Ion Formation (Incorrect): The second proton resides on the ether oxygen of the THF ring. This is highly unfavorable energetically due to the low basicity of the ether oxygen.

  • The Bichloride Anion [HCl₂]⁻ or Co-crystal (Correct): Supported by X-ray crystallography of similar 5, the structure forms a hydrogen-bonded bichloride anion[5]. In this lattice, the primary amine is protonated to form the ammonium cation ([R-NH₃]⁺). The counterion is not a simple chloride (Cl⁻), but rather a bichloride anion ([Cl-H-Cl]⁻), where a second molecule of HCl is trapped in the crystal lattice via a strong, symmetric or asymmetric hydrogen bond with the chloride ion.

Causality in the Crystal Lattice: The robust hydrogen-bonding network stabilizes this unusual stoichiometry. The[R-NH₃]⁺ group acts as a potent hydrogen-bond donor, coordinating with the[Cl-H-Cl]⁻ anions. Furthermore, the THF oxygen, while not protonated, acts as a hydrogen-bond acceptor, interacting with the ammonium protons of adjacent molecules. This dense 3D network drives the crystallization of the dihydrochloride form when the free base is precipitated from solvents saturated with excess anhydrous HCl gas.

Experimental Workflows for Structural Validation

To definitively prove the structure and stoichiometry of (R)-Tetrahydrofuran-3-amine dihydrochloride, a self-validating analytical system must be employed. Relying solely on elemental analysis is insufficient, as it cannot differentiate between a true bichloride lattice and surface-adsorbed HCl.

Protocol 1: Low-Temperature Single-Crystal X-Ray Diffraction (SCXRD)
  • Causality: SCXRD must be performed at cryogenic temperatures (e.g., 100 K) because the trapped HCl in the bichloride anion is highly volatile. At room temperature, thermal motion obscures the electron density of the bridging hydrogen atom, and the crystal may undergo efflorescence (loss of HCl).

  • Step-by-Step Methodology:

    • Crystal Growth: Dissolve 50 mg of (R)-Tetrahydrofuran-3-amine dihydrochloride in a minimum volume of anhydrous methanol. Slowly diffuse anhydrous diethyl ether into the solution at 4 °C over 72 hours to yield diffraction-quality single crystals.

    • Mounting: Select a crystal under a polarizing microscope. Coat the crystal in paratone oil to prevent efflorescence and mount it on a MiTeGen loop.

    • Data Collection: Immediately transfer the loop to the goniometer equipped with a nitrogen cold stream set to 100 K. Collect diffraction data using Cu-Kα radiation (λ = 1.54184 Å) to ensure high resolution of the light atoms (C, H, N, O).

    • Refinement: Solve the structure using direct methods. Crucially, locate the hydrogen atoms of the [NH₃]⁺ group and the[Cl-H-Cl]⁻ anion in the difference Fourier map and refine them freely to confirm the hydrogen-bonding connectivity.

Protocol 2: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
  • Causality: TGA-MS differentiates the dihydrochloride from a hydrated mono-hydrochloride. By analyzing the evolved gas, we can confirm that the mass loss corresponds exactly to one equivalent of HCl (36.46 g/mol ) rather than water (18.02 g/mol ).

  • Step-by-Step Methodology:

    • Sample Preparation: Load 5–10 mg of the bulk powder into an alumina crucible.

    • Thermal Ramp: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

    • MS Coupling: Route the exhaust gas through a heated transfer line to a quadrupole mass spectrometer.

    • Data Interpretation: Monitor the ion currents for m/z 36 and 38 (isotopes of HCl) and m/z 18 (H₂O). A sharp mass loss step corresponding to exactly ~22.8% of the total mass (36.46 / 160.04), accompanied by a peak in the m/z 36/38 channels, definitively validates the release of the second HCl equivalent, leaving the mono-hydrochloride behind before total decomposition.

Visualization: Validation Workflow

G A Synthesis & Isolation (R)-Tetrahydrofuran-3-amine Dihydrochloride B Elemental Analysis (EA) Confirm 2:1 Cl:N Ratio A->B C SCXRD at 100 K Determine Hydrogen-Bond Network A->C D TGA-MS Analysis Quantify Volatile HCl Loss A->D E Validated Structural Model: [R-NH3]+ Cation & [Cl-H-Cl]- Anion B->E C->E D->E

Workflow for the crystallographic and stoichiometric validation of the dihydrochloride salt.

References

  • [3] Title: 1180558-14-8 (R)-Tetrahydrofuran-3-amine dihydrochloride AKSci 6824DW | Source: aksci.com | URL: 3

  • [5] Title: Mixed AggregAte (MAA): A Single Concept for All Dipolar Organometallic Aggregates | Source: acs.org | URL: 5

  • [1] Title: Electrochemical Oxidative Cascade Cyclization of Alkenyl Alcohols with External Nucleophiles | Source: acs.org | URL: 1

  • [4] Title: Large-Scale Chemical-Genetic Interaction Profiling Identifies a Novel Small-Molecule Inhibitor | Source: biorxiv.org | URL: 4

  • [2] Title: (3R)-3-Aminotetrahydrofuran hydrochloride | C4H10ClNO | CID 46856371 | Source: nih.gov | URL: 2

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis pathways using (R)-Tetrahydrofuran-3-amine dihydrochloride

This Application Note provides an in-depth, self-validating guide on the enantioselective synthesis and pharmacological application of (R)-Tetrahydrofuran-3-amine dihydrochloride. Executive Summary (R)-Tetrahydrofuran-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides an in-depth, self-validating guide on the enantioselective synthesis and pharmacological application of (R)-Tetrahydrofuran-3-amine dihydrochloride.

Executive Summary

(R)-Tetrahydrofuran-3-amine dihydrochloride (CAS: 1180558-14-8) is a highly versatile chiral building block utilized extensively in modern medicinal chemistry[1]. The incorporation of the (R)-tetrahydrofuran-3-amino moiety into active pharmaceutical ingredients (APIs) significantly enhances aqueous solubility, modulates lipophilicity (LogP), and directs highly specific stereochemical interactions within receptor binding pockets. This guide details the enantioselective synthesis of this building block and its critical application in the synthesis of Tecadenoson (CVT-510) , a selective A1 adenosine receptor agonist developed for the treatment of paroxysmal supraventricular tachycardia (PSVT)[2].

Mechanistic Rationale & Structural Significance

When designing nucleoside analogs or GPCR ligands, substituting standard ribose rings with modified chiral cyclic ethers can drastically alter receptor subtype selectivity and metabolic stability.

  • Stereospecificity : The (R)-enantiomer of 3-aminotetrahydrofuran perfectly mimics the spatial orientation required for the A1 adenosine receptor. The (S)-enantiomer exhibits negligible affinity, making enantiomeric purity a critical quality attribute.

  • Solubility and Transport : The oxygen atom in the tetrahydrofuran ring acts as a potent hydrogen bond acceptor. This improves the overall solubility of the resulting API and influences its interaction with human equilibrative nucleoside transporters (hENTs). Research indicates that Tecadenoson is transported largely by hENT1, which is heavily distributed in the blood-brain barrier and correlates with A1 receptor localization[3].

Enantioselective Synthesis of (R)-Tetrahydrofuran-3-amine Dihydrochloride

To achieve the high enantiomeric excess (ee > 99%) required for API synthesis, the most reliable laboratory-scale pathway involves the stereochemical inversion of (S)-3-hydroxytetrahydrofuran via an SN2 azidation, followed by reduction[4]. While Hofmann degradation of (R)-tetrahydrofuran-3-carboxamide is often employed for industrial scale-up[5], the SN2 inversion route provides a self-validating mechanistic check at the azidation step.

Synthesis A (S)-3-Hydroxytetrahydrofuran Starting Material B Tosylation TsCl, Pyridine, 0°C A->B C (S)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate B->C D Nucleophilic Substitution NaN3, DMF, 80°C (SN2 Inversion) C->D E (R)-3-Azidotetrahydrofuran Chiral Intermediate D->E F Reduction & Salt Formation H2/Pd-C, MeOH, HCl E->F G (R)-Tetrahydrofuran-3-amine dihydrochloride F->G

Synthetic workflow for (R)-Tetrahydrofuran-3-amine dihydrochloride via SN2 inversion.

Protocol 1: Synthesis via SN2 Stereoinversion

Objective : Convert (S)-3-hydroxytetrahydrofuran to (R)-Tetrahydrofuran-3-amine dihydrochloride with complete stereoinversion.

Step 1: Tosylation (Activation of the Hydroxyl Group)

  • Reaction : Dissolve 1.0 eq of (S)-3-hydroxytetrahydrofuran in anhydrous pyridine. Cool to 0°C.

  • Addition : Slowly add 1.2 eq of p-toluenesulfonyl chloride (TsCl) in portions.

    • Causality: Cooling is critical to prevent exothermic degradation and minimize elimination side-reactions. Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct to drive the reaction forward.

  • Validation (IPC 1) : Monitor via TLC (Hexane:EtOAc 3:1). Quench with ice water, extract with dichloromethane (DCM), and concentrate to yield the tosylate intermediate.

Step 2: Azidation (Stereochemical Inversion)

  • Reaction : Dissolve the tosylate intermediate in anhydrous DMF. Add 1.5 eq of Sodium Azide (NaN3).

  • Heating : Heat the mixture to 80°C for 8 hours.

    • Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly nucleophilic, ensuring a clean SN2 backside attack. This guarantees the absolute inversion of the stereocenter from (S) to (R).

  • Validation (IPC 2) : Confirm the presence of the azide via IR spectroscopy (look for a strong, sharp peak at ~2100 cm⁻¹).

Step 3: Reduction and Salt Formation

  • Reaction : Transfer the (R)-3-azidotetrahydrofuran to a hydrogenation reactor. Add methanol as a solvent and 10% Pd/C catalyst (0.05 eq).

  • Hydrogenation : Purge with N2, then apply H2 gas (1 atm) at room temperature until hydrogen uptake ceases.

  • Salt Formation : Filter the catalyst through Celite. To the filtrate, add 2.0 M HCl in diethyl ether dropwise until precipitation is complete.

    • Causality: Isolating the primary amine as a dihydrochloride salt prevents oxidative degradation and atmospheric CO2 absorption (carbamate formation), ensuring long-term shelf stability[1].

  • Validation (IPC 3) : Analyze via Chiral HPLC to confirm ee > 99.0%. 1H NMR (D2O) must show the characteristic shift of the C3 proton adjacent to the ammonium group.

Application Protocol: Synthesis of Tecadenoson (CVT-510)

Tecadenoson is synthesized by coupling (R)-Tetrahydrofuran-3-amine with 6-chloropurine riboside. This nucleophilic aromatic substitution (SNAr) requires precise base and solvent selection to prevent the cleavage of the sensitive ribosidic bond.

Protocol 2: SNAr Coupling for Tecadenoson
  • Preparation : Charge a dry round-bottom flask with 6-chloropurine riboside (1.0 eq) and (R)-Tetrahydrofuran-3-amine dihydrochloride (1.2 eq).

  • Solvent & Base : Suspend the reactants in anhydrous ethanol. Add N,N-Diisopropylethylamine (DIPEA, 3.5 eq).

    • Causality: DIPEA is a sterically hindered base. It effectively neutralizes the dihydrochloride salt to liberate the nucleophilic free amine without acting as a competing nucleophile against the purine ring. Ethanol provides sufficient solubility for the riboside while allowing the final product to crystallize upon cooling.

  • Execution : Reflux the mixture (80°C) for 12 hours under an inert atmosphere.

  • Validation : Monitor by LC-MS. The mass of the starting material (m/z 286) should shift entirely to the product mass (m/z 337 [M+H]+).

  • Isolation : Cool the mixture to 0°C. Filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum.

Data Presentation: Optimization of Coupling Conditions

To demonstrate the causality of our reagent choices, Table 1 summarizes the reaction optimization data for the SNAr coupling step.

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (ee %)Observation
DMFK2CO310084598.5High degradation of riboside
MethanolTriethylamine65247299.1Sluggish reaction rate
Ethanol DIPEA 80 12 89 >99.5 Optimal balance of rate and purity
Table 1: Optimization of SNAr coupling conditions for Tecadenoson synthesis.

Pharmacological Mechanism: A1 Adenosine Receptor Modulation

Tecadenoson is designed to selectively target the A1 adenosine receptor over the A2A, A2B, and A3 subtypes[2]. By selectively activating the A1 receptor in the atrioventricular (AV) node, Tecadenoson slows AV nodal conduction without causing the vasodilation, flushing, or bronchospasm typically associated with non-selective adenosine administration[6].

Mechanism T Tecadenoson (CVT-510) Selective A1 Agonist R A1 Adenosine Receptor (Myocardium/AV Node) T->R High Affinity Binding G Gi/o Protein Complex R->G Conformational Change AC Adenylyl Cyclase Inhibition G->AC u03B1-subunit mediated K GIRK Channel Activation G->K u03B2u03B3-subunit mediated cAMP u2193 cAMP Levels AC->cAMP AV Slowing of AV Nodal Conduction (Conversion of PSVT) K->AV K+ Efflux (Hyperpolarization) cAMP->AV u2193 Ca2+ Influx

Mechanism of action for Tecadenoson modulating the A1 adenosine receptor pathway.

The selectivity of this pathway is directly driven by the (R)-tetrahydrofuran-3-amine moiety. As shown in Table 2, the interaction of this specific stereoisomer with human nucleoside transporters dictates its pharmacokinetic profile.

Transporter / ReceptorAffinity / Transport StatusBiological Implication
A1 Adenosine Receptor High Affinity (Agonist)Slows AV nodal conduction (Antiarrhythmic)[7]
hENT1 High Affinity (Transported)Facilitates cellular uptake and BBB crossing[3]
hCNT1 / hCNT2 / hCNT3 High Affinity (Inhibitor, Non-transported)Blocks concentrative nucleoside transport[3]
Table 2: Binding and transport profile of Tecadenoson across human nucleoside transporters and receptors.

Sources

Application

Application Notes &amp; Protocols for the Safe Handling and Storage of (R)-Tetrahydrofuran-3-amine dihydrochloride

An Application Note for Drug Development Professionals Abstract (R)-Tetrahydrofuran-3-amine dihydrochloride is a key chiral building block in modern medicinal chemistry, valued for its role in the synthesis of complex ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

(R)-Tetrahydrofuran-3-amine dihydrochloride is a key chiral building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical intermediates. Its physical state as a fine, hygroscopic solid, combined with its classification as a hazardous substance, necessitates a rigorous and well-understood protocol for handling and storage to ensure the safety of laboratory personnel and maintain compound integrity. This document provides a comprehensive guide, grounded in established safety science, for researchers, scientists, and drug development professionals. It moves beyond procedural steps to explain the causality behind each recommendation, ensuring a culture of safety and scientific excellence.

Compound Identification and Physicochemical Properties

(R)-Tetrahydrofuran-3-amine dihydrochloride is a salt, typically appearing as a white to off-white solid powder.[1][2] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 1180558-14-8[3]
Molecular Formula C₄H₁₁Cl₂NO[3]
Molecular Weight 160.04 g/mol [3]
Appearance White to off-white solid powder[1][2]
Storage Temperature Room Temperature, in a dry environment[3]

Hazard Analysis and Risk Assessment Framework

This compound is classified as hazardous. The dihydrochloride salt can be corrosive and irritating, particularly as a dust that can react with moisture on the skin, in the eyes, or within the respiratory tract.[4] A systematic approach to risk assessment is non-negotiable.

Globally Harmonized System (GHS) Classification

The following table summarizes the GHS hazard profile. It is crucial to note that while some suppliers use H319 ("Causes serious eye irritation"), the European Chemicals Agency (ECHA) inventory indicates H318 ("Causes serious eye damage").[5] This guide adopts the more stringent H318 classification as a best practice for ensuring maximum safety.

GHS PictogramSignal WordHazard Statements (H-Statements)Precautionary Statements (P-Statements)
alt text Danger H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationP261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Synthesized from multiple supplier safety data sheets and regulatory databases.[3][5][6]

Risk Assessment Workflow

A dynamic risk assessment should precede any handling of the material. The goal is to systematically identify hazards, evaluate the risk of exposure during planned procedures, and implement robust control measures.

A Identify Hazards (Review SDS: H302, H315, H318, H335) B Assess Exposure Risk (Weighing, Dissolving, Transfer) A->B Analyze Procedure C Implement Controls (Fume Hood, PPE, SOPs) B->C Select Appropriate Measures D Perform Work & Monitor C->D Authorize Work E Review & Refine (Incidents, Near-Misses) D->E Collect Feedback E->A Update Protocol

Caption: A continuous cycle of risk assessment and refinement.

Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the last line of defense. A robust safety protocol prioritizes engineering and administrative controls to minimize exposure potential at the source.[7]

cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective A Elimination / Substitution B Engineering Controls (e.g., Chemical Fume Hood) C Administrative Controls (SOPs, Training, Designated Areas) D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls, prioritizing systemic safety.

Engineering Control: The Chemical Fume Hood

All manipulations of (R)-Tetrahydrofuran-3-amine dihydrochloride solid that could generate dust—including weighing, aliquoting, and transfers—must be performed inside a properly functioning chemical fume hood.[8] This is the most critical engineering control as it contains the solid particulate at the source, preventing inhalation and contamination of the general laboratory environment.

Administrative Controls
  • Designated Area: All work with this compound should be restricted to a designated area within the lab (e.g., a specific fume hood and bench space) to prevent inadvertent cross-contamination.[9]

  • Standard Operating Procedure (SOP): This application note should be used as the basis for a lab-specific SOP that is read and signed by all authorized personnel.

  • Training: Personnel must be trained on the specific hazards and the procedures outlined in the SOP before commencing work.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are mandatory.[10] The following equipment provides the minimum required level of protection.

Protection TypeSpecificationRationale and Best Practices
Eye Protection Chemical splash goggles AND a full-face shield.Due to the H318 classification (serious eye damage), safety glasses are insufficient.[4][8] A face shield worn over goggles is required when handling larger quantities (>1g) or when a splash hazard is foreseeable.
Hand Protection Chemical-resistant nitrile gloves (minimum).Always inspect gloves for tears or holes before use. For extended procedures, consider double-gloving.[4] Contaminated gloves must be removed and washed off with water before disposal.[4]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.A lab coat should be fully buttoned. Ensure no skin is exposed between the glove and the sleeve of the coat.[8]
Respiratory Not required if work is performed within a certified fume hood.If a fume hood is not available or its function is compromised, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary, and personnel must be fit-tested.[11]

Protocols for Safe Laboratory Use

The causality behind these protocols is the mitigation of dust generation and aerosolization, which are the primary routes of exposure.

Protocol for Weighing and Aliquoting Solid
  • Preparation: Don all required PPE as specified in Section 4. Ensure the chemical fume hood sash is at the lowest practical working height.

  • Staging: Place a tared, anti-static weigh boat or creased weighing paper on the analytical balance inside the fume hood. Place the stock container, a spatula, and a labeled receiving vial inside the hood.

  • Dispensing: Slowly open the stock container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could create a dust cloud.

  • Closure: Immediately and securely close the stock container.

  • Transfer: Carefully transfer the weighed solid into the designated receiving vial.

  • Cleanup: Wipe the spatula, balance, and any affected surfaces inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.

Protocol for Preparing a Solution
  • Preparation: Perform all steps within a chemical fume hood.

  • Solvent First: Add the desired volume of the appropriate solvent to the reaction vessel.

  • Slow Addition: While stirring the solvent, slowly add the pre-weighed (R)-Tetrahydrofuran-3-amine dihydrochloride solid in portions.

  • Rationale: Adding the solid to the liquid minimizes the potential for dust to become airborne. This is analogous to the best practice of always adding acid to water to control exothermic reactions, although the primary concern here is dust control rather than heat.[8]

  • Rinsing: If using a weigh boat or paper, rinse it with a small amount of the solvent and add the rinsing to the vessel to ensure a complete quantitative transfer.

  • Closure: Securely cap or seal the vessel.

Storage and In-Lab Transport

Storage Conditions

Improper storage can lead to degradation of the compound and create safety hazards.

ParameterRequirementRationale
Container Tightly sealed, original manufacturer's container.Prevents absorption of moisture from the air (hygroscopicity) and contamination.[12]
Atmosphere Store in a dry, well-ventilated area.Minimizes moisture exposure. A desiccator cabinet is recommended for long-term storage.
Temperature Room temperature.[3]Avoid storing near heat sources.
Location Store in a designated, locked cabinet below eye level.[4][13]Prevents unauthorized access and reduces the risk of dropping from a height.
Segregation Store away from incompatible chemicals.Prevents hazardous reactions.
Chemical Incompatibility

(R)-Tetrahydrofuran-3-amine dihydrochloride is an amine salt and has specific incompatibilities.

Incompatible ClassExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause vigorous, potentially explosive exothermic reactions.[14]
Strong Bases Sodium Hydroxide, Potassium HydroxideWill deprotonate the amine hydrochloride to form the free amine. This reaction can be exothermic and may release vapors.[15]
Intra-Laboratory Transport Protocol
  • Ensure the primary container is tightly sealed and clearly labeled.

  • Place the primary container into a chemically resistant, shatter-proof secondary container (e.g., a rubber bottle carrier or a high-density polyethylene tote).[16]

  • Use a cart for transporting multiple or large containers.[16]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response
  • Small Spill (< 1 gram):

    • Ensure the area is well-ventilated (fume hood on).

    • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not dry sweep.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with a damp cloth, disposing of it as hazardous waste.

  • Large Spill (> 1 gram):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the fume hood sash.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[12]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.[14]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[14][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Waste Disposal Protocol

  • Solid Waste: All unused or waste (R)-Tetrahydrofuran-3-amine dihydrochloride, along with any contaminated disposable items (gloves, weigh boats, paper towels), must be collected in a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's certified EHS waste management program. Do not dispose of this chemical down the drain or in regular trash.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from OSHA Training School. [Link]

  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from Storemasta. [Link]

  • Chem-Safe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from Chem-Safe. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46856371, (3R)-3-Aminotetrahydrofuran hydrochloride. Retrieved from PubChem. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from UCSB EH&S. [Link]

  • A&A Pharmachem. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from A&A Pharmachem. [Link]

  • Lab Manager. (2017, July 10). Handling and Storing Chemicals. Retrieved from Lab Manager. [Link]

  • Texas Tech University. (2017, September). Biological Sciences General Chemical Safety OP. Retrieved from Texas Tech University. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • University of California, Riverside. (n.d.). Chemical Compatibility Chart. Retrieved from UC Riverside EH&S. [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Isolation Protocols for (R)-Tetrahydrofuran-3-amine Hydrochloride

Executive Summary (R)-Tetrahydrofuran-3-amine is a critical chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including antiarrhythmic agents (e.g., Tecadenoson) and no...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Tetrahydrofuran-3-amine is a critical chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including antiarrhythmic agents (e.g., Tecadenoson) and novel FGFR inhibitors for oncology[1]. Transitioning from discovery-scale synthesis to pilot-plant manufacturing requires eliminating hazardous reagents while maintaining high enantiomeric excess (ee). This application note details a highly scalable, self-validating protocol utilizing a Hofmann degradation pathway to produce (R)-tetrahydrofuran-3-amine with high chiral purity and yield[2].

Scientific Clarification on Salt Stoichiometry: While frequently queried as a "dihydrochloride" due to the use of excess hydrochloric acid during the precipitation phase to maximize yield, the target molecule possesses a single primary aliphatic amine. Consequently, the thermodynamically stable isolated product is stoichiometrically a monohydrochloride (CAS 1072015-52-1)[3]. The protocol below utilizes a >2.0 molar equivalent HCl charge to ensure complete protonation and crystallization, satisfying the rigorous demands of industrial scale-up.

Mechanistic Rationale & Route Selection

Historically, the synthesis of 3-aminotetrahydrofurans relied on the azidation of (S)-3-hydroxytetrahydrofuran followed by reduction[4]. However, the generation of explosive and highly toxic azide intermediates renders this route fundamentally unsafe for large-scale manufacturing[2]. An alternative route starting from L-aspartic acid spans six steps and requires pyrophoric reducing agents (e.g., Lithium Aluminum Hydride or Red-Al), severely inflating the E-factor and operational risks[4].

The optimal scale-up strategy employs (R)-tetrahydrofuran-3-carboxylic acid as the starting material, leveraging a two-phase transformation:

  • Amidation: The acid is converted to an acid chloride using thionyl chloride (SOCl₂), followed by amidation with aqueous ammonia[2]. Thionyl chloride is selected for scale-up because its byproducts (SO₂ and HCl) are gaseous, eliminating the need for complex chromatographic purification.

  • Hofmann Degradation: The resulting amide is treated with sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH). The reaction proceeds via an N-chloroamide intermediate at 0°C[4]. Upon heating to 65°C, an alkyl migration occurs, expelling the chloride ion and forming an isocyanate[2]. Because this migration is strictly intramolecular, the (R)-stereocenter is preserved with 100% retention of configuration[4]. The isocyanate is subsequently hydrolyzed in situ to the primary amine.

Process Workflow

Workflow A (R)-Tetrahydrofuran- 3-carboxylic acid B (R)-Tetrahydrofuran- 3-carboxamide A->B 1. SOCl2, DCM, 0°C 2. NH3 (aq), RT C (R)-Tetrahydrofuran- 3-amine (Free Base) B->C NaOCl, NaOH 0°C -> 65°C D (R)-Tetrahydrofuran- 3-amine HCl Salt C->D HCl (g) or HCl/Isopropanol

Figure 1: Scalable synthetic workflow for (R)-Tetrahydrofuran-3-amine hydrochloride.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of (R)-Tetrahydrofuran-3-carboxamide

Causality & IPC: Thionyl chloride addition is highly exothermic; precise temperature control (0°C to 5°C) prevents thermal degradation of the furan ring and preserves the chiral center.

  • Step 1: Charge a glass-lined reactor with (R)-tetrahydrofuran-3-carboxylic acid (58.1 g, 0.5 mol) and dichloromethane (DCM, 200 mL)[2].

  • Step 2: Add a catalytic amount of triethylamine (Et₃N, 5 mL) and cool the mixture to 0°C using an ice-salt bath[2].

  • Step 3: Dropwise add thionyl chloride (89.3 g, 0.75 mol) while maintaining the internal temperature below 5°C. Stir for 30 minutes[2].

  • Step 4: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude acid chloride.

  • Step 5: Resuspend the residue in fresh DCM and slowly add 25% w/w aqueous ammonia (56.1 mL) at room temperature[2]. Stir for 2 hours.

  • Step 6: Filter the solvent, wash the organic layer with water until neutral, and dry over anhydrous sodium sulfate. Concentrate to yield (R)-tetrahydrofuran-3-carboxamide (approx. 54.6 g, 95.0% yield)[2].

Phase 2: Hofmann Degradation to (R)-Tetrahydrofuran-3-amine

Causality & IPC: The initial mixing of NaOCl and NaOH must be done at 0°C to stabilize the hypochlorite and control the N-chlorination rate[4]. Heating to 65°C provides the exact activation energy required to drive the stereoretentive alkyl migration without causing product decomposition[2].

  • Step 1: In a separate reactor, mix sodium hydroxide (24.0 g, 0.6 mol) and 12% w/w sodium hypochlorite solution (249.0 g, 0.4 mol)[4]. Cool the alkaline mixture to 0°C.

  • Step 2: Add the (R)-tetrahydrofuran-3-carboxamide (23.0 g, 0.2 mol) in portions to the cooled solution[4]. Stir at 0°C for 30 minutes to ensure complete N-chlorination.

  • Step 3: Gradually heat the reactor to 65°C and maintain this temperature for 1 hour[4]. In-Process Control (IPC): Monitor the disappearance of the N-chloroamide intermediate via TLC or HPLC.

  • Step 4: Cool the reaction mixture to room temperature. Extract the aqueous phase with DCM (3 x 100 mL)[2].

  • Step 5: Wash the combined organic phases with water until neutral, dry over anhydrous Na₂SO₄ for 2 hours, and concentrate under vacuum to yield the crude free base as a yellow solid[4].

Phase 3: Hydrochloride Salt Formation & Crystallization
  • Step 1: Dissolve the crude (R)-tetrahydrofuran-3-amine free base in a minimal volume of isopropanol (IPA) or ethyl acetate[2].

  • Step 2: Cool the solution to 0–5°C.

  • Step 3: Introduce anhydrous HCl gas or a standardized HCl/IPA solution (using a >2.0 molar equivalent to ensure complete precipitation, effectively functioning as the "dihydrochloride" crystallization condition).

  • Step 4: Stir for 2 hours as the white crystalline hydrochloride salt precipitates[3].

  • Step 5: Filter the crystals, wash with cold ethyl acetate, and dry under vacuum at 40°C. Expected yield: ~81–85% from the amide[4].

Quantitative Data & Process Parameters

Process StepKey ReagentsTemp (°C)Time (h)Target Yield (%)Purity (HPLC)
1. Amidation SOCl₂, NH₃ (aq)0 → 252.583.0 - 95.0%>98.5%
2. Hofmann Deg. NaOCl, NaOH0 → 651.581.6 - 85.0%>99.1%
3. Salt Formation HCl (g) / IPA0 → 52.0>95.0% (Recovery)>99.5%

Data synthesized from optimized scale-up parameters demonstrating high chiral stability and product recovery[4],[2].

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical validations are mandatory:

  • Chiral HPLC: To verify the retention of the (R)-configuration (>99% ee).

  • ¹H NMR (D₂O): To confirm the disappearance of the amide protons and the upfield shift of the proton adjacent to the primary amine.

  • Titration: To confirm the exact chloride content, validating the 1:1 stoichiometry of the isolated (R)-tetrahydrofuran-3-amine hydrochloride salt[3].

Sources

Application

Application Notes &amp; Protocols: A Guide to Incorporating (R)-Tetrahydrofuran-3-amine into Peptidomimetic Scaffolds

Abstract The rational design of peptidomimetics is a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailab...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-natural, conformationally constrained building blocks is a key tactic in this endeavor.[3] (R)-Tetrahydrofuran-3-amine is a valuable chiral scaffold that introduces rigidity and specific stereochemical information into a peptide backbone. Its saturated heterocyclic structure can serve as a mimic for peptide turns or as a unique pharmacophoric element. This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of (R)-Tetrahydrofuran-3-amine dihydrochloride into peptide sequences using a submonomer solid-phase synthesis approach, a method particularly suited for creating N-substituted glycine (peptoid) residues within a peptide chain.

The Strategic Value of the Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[4] When used as a peptidomimetic element, the (R)-Tetrahydrofuran-3-amine moiety offers several distinct advantages:

  • Conformational Constraint: The cyclic nature of the THF ring reduces the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing receptor affinity and selectivity.[5][6]

  • Stereochemical Control: The defined (R)-stereocenter provides a precise three-dimensional orientation for functional groups, which is critical for specific molecular recognition events at biological targets.[7]

  • Improved Pharmacokinetics: The ether linkage and aliphatic structure can enhance proteolytic resistance and modulate the hydrophilicity of the parent peptide, improving its drug-like properties.[8]

  • Novel Chemical Space: It allows for the exploration of novel structures that diverge from traditional amino acid side chains, opening new avenues for targeting challenging proteins.[9][10]

The primary challenge in utilizing (R)-Tetrahydrofuran-3-amine is that it is not an amino acid; it lacks a carboxylic acid group for standard peptide coupling. Therefore, a specialized synthetic strategy is required for its incorporation. The following sections detail the "peptoid" or submonomer approach, which is an elegant and efficient method for this purpose.

Pre-Synthesis Operations: From Dihydrochloride to Reactive Amine

(R)-Tetrahydrofuran-3-amine is typically supplied as a more stable dihydrochloride salt. The amine must be liberated as the free base prior to its use in synthesis. This is a critical first step, as the protonated ammonium salt is not nucleophilic.

Protocol 1: Free Base Generation

Objective: To neutralize (R)-Tetrahydrofuran-3-amine dihydrochloride to its free amine form for subsequent reactions.

Materials:

  • (R)-Tetrahydrofuran-3-amine dihydrochloride

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend (R)-Tetrahydrofuran-3-amine dihydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) dropwise to the stirred suspension. Note: A minimum of 2.0 equivalents of base is stoichiometrically required.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes. The suspension should become a clear solution as the free amine dissolves.

  • The resulting solution contains the free amine and DIPEA hydrochloride salt. This solution can often be used directly in the subsequent displacement step on the solid phase. Alternatively, for purification, the salt can be filtered, the solvent evaporated, and the resulting free amine used immediately.

Expert Insight: The choice of base is important. DIPEA is often preferred over TEA due to its greater steric hindrance, which reduces its potential for undesired side reactions. Ensure all glassware and solvents are anhydrous to prevent reactions with water.

Core Protocol: Incorporation via Submonomer Solid-Phase Synthesis

The most effective method to incorporate (R)-Tetrahydrofuran-3-amine into a growing peptide chain on a solid support is the two-step submonomer protocol, commonly used in peptoid synthesis.[8] This process involves first acylating the N-terminus of the peptide-resin with a haloacetic acid, followed by a nucleophilic displacement of the halide by the free (R)-Tetrahydrofuran-3-amine.

// Invisible nodes for alignment {rank=same; Resin; FreeAmine2;} {rank=same; Deprotect1; Acylation;} {rank=same; FreeAmine1; Bromoacetyl;} {rank=same; Couple1; Displacement;} {rank=same; Elongated; Incorporated;} } .dot Figure 1: Workflow diagram comparing a standard Fmoc-SPPS cycle with the two-step submonomer cycle for incorporating (R)-Tetrahydrofuran-3-amine.

Protocol 2: Step-by-Step Submonomer Incorporation

This protocol assumes the synthesis is being performed on a standard solid-phase peptide synthesizer or manually, starting from a peptide-resin with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus (e.g., after Fmoc deprotection).

  • Bromoacetic acid or Chloroacetic anhydride.

  • N,N'-Diisopropylcarbodiimide (DIC).

  • (R)-Tetrahydrofuran-3-amine (free base from Protocol 1).

  • Anhydrous DMF.

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) (optional, for difficult displacements).

  • Reagents for standard Fmoc-SPPS (Fmoc-amino acids, activators, piperidine).[11]

Procedure:

  • Resin Preparation: Ensure the peptide-resin has been fully deprotected at the N-terminus (standard 20% piperidine in DMF treatment) and thoroughly washed with DMF.[12]

  • Step 1: Acylation with Haloacetic Acid a. Prepare a solution of bromoacetic acid (5-10 eq) and DIC (5-10 eq) in anhydrous DMF. Note: Pre-activation for 5-10 minutes is not typically necessary but can be performed. b. Add the acylation solution to the swelled peptide-resin. c. Agitate the reaction vessel for 60-120 minutes at room temperature. d. Causality: This step forms a reactive bromoacetamide group on the N-terminus. Using a carbodiimide like DIC activates the carboxylic acid for efficient amide bond formation. A sufficient excess of reagents ensures the reaction goes to completion. e. Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. The test should be negative (colorless/yellow). f. Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents.

  • Step 2: Nucleophilic Displacement a. Prepare a solution of the free (R)-Tetrahydrofuran-3-amine (10-20 eq) in anhydrous DMF or a DMF/NMP mixture. b. Add this solution to the bromoacetylated peptide-resin. c. Agitate the reaction vessel for 2-12 hours at room temperature. Reaction time may be extended or temperature slightly elevated (e.g., to 40-50 °C) for sterically hindered sequences. d. Causality: The primary amine of the THF building block acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the desired N-substituted glycine residue. The large excess of amine drives the reaction to completion. e. Wash the resin exhaustively with DMF (5-7 times) and DCM (3-5 times) to remove all unreacted amine and ammonium bromide salt.

  • Resumption of Peptide Synthesis: After the final washes, the resin now bears the incorporated THF-amine moiety and is ready for the next standard Fmoc-amino acid coupling cycle.

ParameterReagentEquivalents (vs. Resin Loading)SolventTimeTemperature (°C)
Acylation Bromoacetic Acid5 - 10DMF1 - 2 hr25
DIC5 - 10DMF1 - 2 hr25
Displacement (R)-THF-3-amine10 - 20DMF or DMF/NMP2 - 12 hr25 - 50
Table 1: Recommended Reaction Parameters for Submonomer Incorporation.

Post-Synthesis: Cleavage, Purification, and Critical Characterization

Once the full peptidomimetic sequence is assembled, the final steps are cleavage from the solid support, purification, and rigorous characterization to confirm its identity and purity.

Protocol 3: Cleavage and Purification
  • Cleavage: a. Wash the final peptide-resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is TFA/H₂O/TIPS (95:2.5:2.5) .[12] c. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptidomimetic by adding the filtrate to a large volume of cold diethyl ether. f. Centrifuge or filter to collect the crude product, wash with cold ether, and dry under vacuum.

  • Purification: a. Dissolve the crude product in a suitable solvent system (e.g., Water/Acetonitrile with 0.1% TFA). b. Purify the product using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. c. Collect fractions corresponding to the desired product peak, combine them, and lyophilize to obtain the pure peptidomimetic as a white powder.

Characterization: A Self-Validating System

Rigorous characterization is essential to validate the synthesis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool to confirm the correct molecular weight of the final product and to assess its purity from the HPLC chromatogram.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are crucial for confirming the covalent structure. The characteristic signals of the THF ring protons and carbons should be identifiable, confirming successful incorporation.

  • Chiral Analysis: It is critical to confirm that the stereochemical integrity of the (R)-center of the tetrahydrofuran-3-amine was maintained. This can be assessed by hydrolyzing the final peptidomimetic (e.g., 6N HCl, 110 °C, 24h) and analyzing the resulting free amine using a chiral derivatization agent followed by GC-MS or HPLC analysis on a chiral column.[7] This step provides authoritative validation of the synthetic process's fidelity.

G cluster_char Characterization start Final Peptide-Resin cleavage {Cleavage from Resin | {TFA/TIPS/H₂O Cocktail | 2-4 hours}} start->cleavage precipitation {Precipitation | {Cold Diethyl Ether}} cleavage->precipitation crude_product Crude Product precipitation->crude_product purification {Purification | {Preparative RP-HPLC (C18)}} crude_product->purification pure_product Pure Lyophilized Product purification->pure_product lcms LC-MS (Purity & MW) pure_product->lcms hrms HRMS (Exact Mass) pure_product->hrms nmr NMR (Structure) pure_product->nmr chiral Chiral Analysis (Stereointegrity) pure_product->chiral

References

  • Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. [Link]

  • Burgess, K., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]

  • Piramal Pharma Solutions. (2026). Solid Phase Peptide Synthesis: Process & Advantages. [Link]

  • Nielsen, D. S., et al. (2023). Antibacterial peptidomimetics via fragment display on small-molecule scaffolds. RSC Medicinal Chemistry. [Link]

  • da Silva, J. F. M., et al. (2025). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules. [Link]

  • Jiménez, A., et al. (2009). Straightforward Stereoselective Access to Cyclic Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Chem-Space. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. [Link]

  • Tymecka, D., et al. (2024). Chirality and Rigidity in Triazole-Modified Peptidomimetics Interacting with Neuropilin-1. International Journal of Molecular Sciences. [Link]

  • Chakraborty, T. K., et al. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry. [Link]

  • Lim, H.-S., et al. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Asian Journal of Organic Chemistry. [Link]

  • Akula, M. R., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Liu, D., et al. (2012). Lipidated Peptidomimetics with Improved Antimicrobial Activity. ACS Medicinal Chemistry Letters. [Link]

  • Chakraborty, T. K., et al. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Peptidomimetic compounds produced using different scaffolds and their minimum inhibitory concentrations (MIC) to various bacteria. [Link]

  • Reddy, V. R., et al. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Chemistry – An Asian Journal. [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Gentile, F., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

  • Akula, M. R., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals. [Link]

  • Houghten, R. A. (2000). High throughput synthesis of peptides and peptidomimetics. Annual Review of Pharmacology and Toxicology. [Link]

  • Li, H., et al. (2000). Synthesis and Evaluation of Peptidomimetics as Selective Inhibitors and Active Site Probes of Nitric Oxide Synthases. Journal of Medicinal Chemistry. [Link]

  • Watson, D. A., et al. (2012). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2019). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Sasmal, S., et al. (2002). Synthesis of cyclic peptidomimetics from aldol building blocks. The Journal of Organic Chemistry. [Link]

  • López, Ó., et al. (2020). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. Molecules. [Link]

  • Juhl, M., et al. (2020). Peptide/β-Peptoid Hybrids with Ultrashort PEG-Like Moieties: Effects on Hydrophobicity, Antibacterial Activity and Hemolytic Properties. Antibiotics. [Link]

  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Sacchetti, A., & Silvani, A. (2013). The diketopiperazine-fused tetrahydro-β-carboline scaffold as a model peptidomimetic with an unusual α-turn secondary structure. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]

  • Guichard, G., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for (R)-Tetrahydrofuran-3-amine dihydrochloride coupling

Welcome to the Technical Support Center. As a chiral aliphatic amine building block, (R)-Tetrahydrofuran-3-amine is highly valuable in drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a chiral aliphatic amine building block, (R)-Tetrahydrofuran-3-amine is highly valuable in drug discovery. However, because it is typically supplied as a dihydrochloride salt , it presents unique stoichiometric, solubility, and kinetic challenges during amide bond formation.

This guide provides field-proven troubleshooting insights, quantitative optimization parameters, and a self-validating protocol to ensure high-yielding, stereochemically pure couplings.

Mechanistic Workflow

The following diagram illustrates the optimized activation and neutralization sequence required to successfully couple a carboxylic acid with an amine dihydrochloride salt.

Workflow Acid Carboxylic Acid (1.0 eq) Activation Activation Step HATU (1.1 eq) + DIPEA (1.5 eq) Acid->Activation ActiveEster Active Isouronium Ester (Visual: Color Change) Activation->ActiveEster Coupling Nucleophilic Attack (Amide Bond Formation) ActiveEster->Coupling AmineSalt (R)-THF-3-amine 2HCl (1.1 eq) Neutralization Neutralization Step DIPEA (2.2 eq) AmineSalt->Neutralization FreeAmine Free (R)-THF-3-amine (Soluble) Neutralization->FreeAmine FreeAmine->Coupling Product Chiral Amide Product (>85% Yield) Coupling->Product

Mechanistic workflow of HATU-mediated amide coupling with an amine dihydrochloride salt.

Troubleshooting & FAQs (Causality & Expert Insights)

Q1: Why is my coupling yield so low when using standard HATU protocols? A: Standard protocols use 1.0–2.0 equivalents of base (e.g., DIPEA) designed for free amines. However, (R)-Tetrahydrofuran-3-amine dihydrochloride contains two equivalents of hydrochloric acid. You must add an additional 2.0 equivalents of base strictly for neutralization, bringing the total DIPEA requirement to 3.5–4.0 equivalents[1]. Causality: Without sufficient base, the amine remains protonated ( R−NH3+​ ). A protonated amine lacks the lone electron pair required to act as a nucleophile, completely stalling the nucleophilic attack on the active ester 1[1].

Q2: I observe significant unreacted carboxylic acid but no free amine on LC-MS. What is happening? A: This is a classic solubility and activation sequencing issue. Dihydrochloride salts have strong ionic lattice energies and poor solubility in organic solvents like DCM or DMF. If you mix all reagents simultaneously, the base may be consumed by the HATU activation process before it can neutralize the amine salt. Solution: Utilize a pre-activation sequence. Pre-activate the acid with HATU/DIPEA, and in a separate vial, neutralize the amine salt with DIPEA until it fully dissolves. Only combine them once the free amine is liberated.

Q3: How do I choose between EDC/HOBt and HATU for this specific building block? A: HATU is a highly efficient uronium-based coupling reagent that generates a highly reactive O-acyl(tetramethyl)isouronium salt, making it ideal for driving reactions to completion quickly 2[2]. However, EDC/HOBt is a milder carbodiimide-based alternative that produces water-soluble urea byproducts, simplifying downstream purification 3[3]. If your carboxylic acid partner is prone to α -epimerization, EDC/HOBt with a catalytic amount of DMAP is preferred 4[4]. If yield and speed are the primary goals, use HATU.

Q4: Why use DIPEA instead of Triethylamine (TEA)? A: DIPEA (Hünig's base) is significantly more sterically hindered than TEA. In HATU-mediated couplings, a less hindered base like TEA can sometimes act as a competing nucleophile or promote epimerization of the activated ester. DIPEA efficiently scavenges the released protons to drive the equilibrium forward while preserving stereochemical integrity 1[1].

Quantitative Optimization Data

The following table summarizes the optimized parameters for coupling (R)-Tetrahydrofuran-3-amine dihydrochloride based on empirical data.

Coupling ReagentBaseBase EquivalentsSolventReaction TimeTypical YieldMechanistic Notes
HATU DIPEA3.5 – 4.0DMF1 – 4 h>85%Best for hindered acids; fast kinetics; requires strict stoichiometric control of base[1].
HATU TEA3.5 – 4.0DMF2 – 6 h70 – 80%Higher risk of side reactions and potential epimerization of the acid partner[1].
EDC / HOBt DIPEA3.0 – 3.5DCM / DMF12 – 18 h65 – 75%Milder activation; water-soluble byproducts simplify aqueous workup[4].
PyBOP NMM3.5 – 4.0DMF4 – 8 h75 – 85%Excellent alternative to HATU; lower risk of racemization for sensitive substrates.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates visual and analytical checkpoints to ensure each mechanistic step is successful before proceeding, preventing wasted reagents and time.

Title: Optimized HATU-Mediated Coupling of (R)-Tetrahydrofuran-3-amine Dihydrochloride

Step 1: Carboxylic Acid Activation

  • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen/argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Add DIPEA (1.5 eq) to the stirred solution.

  • Add HATU (1.1 eq) in one portion.

Validation Checkpoint 1: Stir at room temperature for 15–30 minutes. The solution should undergo a distinct color change (typically turning pale yellow or orange). This visually confirms the formation of the active O-acyl(tetramethyl)isouronium ester 1[1].

Step 2: Amine Salt Neutralization 4. In a separate vial, suspend (R)-Tetrahydrofuran-3-amine dihydrochloride (1.1 eq) in a minimal amount of anhydrous DMF. 5. Add DIPEA (2.2 eq) to this suspension and stir vigorously for 10 minutes.

Validation Checkpoint 2: The cloudy suspension must become significantly clearer. This visual shift confirms the ionic dihydrochloride salt has been successfully neutralized into the highly soluble free amine and soluble DIPEA hydrochloride. Do not proceed until the solid is dissolved.

Step 3: Nucleophilic Coupling 6. Dropwise, add the neutralized amine solution (from Step 2) into the activated acid mixture (from Step 1). 7. Stir the reaction at room temperature.

Validation Checkpoint 3: Monitor via LC-MS or TLC after 1 hour. You should observe the disappearance of the active ester mass/spot and the appearance of the product mass. If unreacted active ester remains, allow stirring for up to 4 hours 1[1].

Step 4: Work-up and Isolation 8. Dilute the mixture with Ethyl Acetate (10x reaction volume). 9. Wash the organic layer sequentially with 1M HCl (removes excess amine and DIPEA), saturated NaHCO3​ (removes unreacted carboxylic acid), and brine. 10. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo to yield the chiral amide product.

References

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (National Institutes of Health) URL:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL:[Link]

Sources

Optimization

Troubleshooting low yields in (R)-Tetrahydrofuran-3-amine dihydrochloride reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (R)-Tetrahydrofuran-3-amine dihydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (R)-Tetrahydrofuran-3-amine dihydrochloride .

Because this reagent is a highly crystalline, hygroscopic dihydrochloride salt with an alpha-chiral center, standard amine coupling protocols often fail. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causality behind low yields, providing you with self-validating workflows to ensure experimental success.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am using standard HATU/DIPEA coupling conditions (1.2 eq HATU, 2.0 eq DIPEA), but my amide yield with (R)-Tetrahydrofuran-3-amine dihydrochloride is under 15%. Why is the amine failing to react? The Causality: The failure is stoichiometric. As a dihydrochloride salt, each molecule of the amine is complexed with two molecules of HCl. When you add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA), 100% of that base is consumed simply neutralizing the HCl lattice to generate the free base. This leaves 0 equivalents of base available to deprotonate the carboxylic acid and drive the HATU activation step. Without an activated electrophile, the freebased amine has nothing to attack. The Fix: You must use 3.5 to 4.5 equivalents of base. Two equivalents act as a sacrificial neutralizing agent, while the remaining 1.5–2.5 equivalents facilitate the coupling cycle 1.

Q2: When I add the dihydrochloride salt to my dichloromethane (DCM) reaction mixture, it remains a cloudy suspension even after adding excess base. Is this causing my low yields? The Causality: Yes. Dihydrochloride salts possess exceptionally high lattice energies. In low-polarity solvents like DCM or THF, the salt remains insoluble. If the salt cannot dissolve, the base cannot efficiently penetrate the solid lattice to neutralize the HCl, leaving the amine locked in its unreactive, protonated state. The Fix: Switch to a polar aprotic solvent with a high dielectric constant, such as DMF, DMAc, or NMP . These solvents solvate the charged species, breaking down the crystal lattice and allowing the base to rapidly generate the nucleophilic free amine in homogeneous solution 2.

Q3: I increased the DIPEA to 4.0 equivalents and switched to DMF, but now I see significant amounts of the hydrolyzed starting carboxylic acid instead of my product. What happened? The Causality: (R)-Tetrahydrofuran-3-amine dihydrochloride is highly hygroscopic. If stored improperly, the salt absorbs atmospheric moisture. When you activate your carboxylic acid with HATU, you form a highly reactive 7-azabenzotriazole (At) ester. If water is present in the reaction mixture, it acts as a competing nucleophile. Because water is smaller and less sterically hindered than the alpha-chiral THF-amine, it rapidly hydrolyzes the At-ester back to the starting carboxylic acid. The Fix: Pre-dry the amine salt via azeotropic distillation with toluene, or store it strictly in a desiccator over P2O5.

Q4: The large excess of DIPEA required to freebase the dihydrochloride salt is causing epimerization of my sensitive alpha-chiral carboxylic acid. How do I prevent this? The Causality: DIPEA is a strong organic base (aqueous pKa ~10.1). When present in a 4.0 equivalent excess, it can abstract the alpha-proton of the activated ester, forming an oxazolone intermediate that rapidly racemizes/epimerizes. The Fix: Substitute DIPEA with N-Methylmorpholine (NMM) . NMM is significantly less basic (aqueous pKa ~7.38) but is still perfectly capable of neutralizing the HCl salt and driving the HATU coupling. The lower basicity drastically reduces the rate of oxazolone formation, preserving the stereocenter of your acid 1.

Part 2: Quantitative Data Summaries

To illustrate the mechanistic rationale discussed above, the following table summarizes the optimization landscape for coupling (R)-Tetrahydrofuran-3-amine dihydrochloride with a standard chiral aliphatic carboxylic acid.

BaseEquivalentsSolventYield (%)Epimerization RiskMechanistic Rationale
DIPEA1.5DCM< 10%LowInsufficient base to neutralize 2x HCl; poor salt solubility.
DIPEA4.0DCM35%LowSufficient base, but poor initial solubility limits the reaction rate.
DIPEA4.0DMF88%ModerateComplete neutralization; DMF solvates the salt and stabilizes the transition state.
NMM 4.0 DMF 94% Very Low Weaker base prevents oxazolone formation while fully neutralizing the HCl lattice.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Moisture-Free HATU Coupling with (R)-Tetrahydrofuran-3-amine Dihydrochloride

  • Step 1: Azeotropic Drying of the Amine Salt Suspend 1.0 eq of (R)-Tetrahydrofuran-3-amine dihydrochloride in anhydrous toluene (5 mL/mmol). Evaporate the solvent under reduced pressure at 45°C. Repeat this process twice to azeotropically remove trapped lattice water.

    • Validation Checkpoint: The resulting solid must be a free-flowing powder, not a sticky gum. (Optional: Karl Fischer titration should read < 500 ppm water).

  • Step 2: Solvation and Neutralization Dissolve the dried amine salt in anhydrous DMF (0.2 M). Add 4.0 eq of N-Methylmorpholine (NMM) dropwise while stirring at room temperature.

    • Validation Checkpoint: The cloudy suspension must transition to a clear, homogeneous solution within 10 minutes. Spot 1 µL of the solution onto wet pH indicator paper; it must read pH > 8. If it reads neutral, the amine is still protonated.

  • Step 3: Pre-Activation of the Carboxylic Acid In a separate flask, dissolve 1.0 eq of the carboxylic acid and 1.1 eq of HATU in anhydrous DMF. Stir for 5 minutes.

    • Validation Checkpoint: An aliquot analyzed via LC-MS must show the complete disappearance of the starting acid mass and the appearance of the At-ester intermediate mass.

  • Step 4: Coupling Transfer the neutralized amine solution (from Step 2) into the activated acid solution (from Step 3). Stir at room temperature for 2 hours.

  • Step 5: Workup Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate. Note: If the reaction did not go to completion, unreacted (R)-3-aminotetrahydrofuran free base is highly water-soluble and will remain in the aqueous layer, simplifying purification.

Part 4: Reaction Workflows & Visualization

The diagram below maps the stoichiometric bottlenecks and competing side reactions that dictate the yield of this specific transformation.

G Acid Carboxylic Acid + HATU ActiveEster Activated Ester (Electrophile) Acid->ActiveEster Activation (Requires Base) Product Target Amide (High Yield) ActiveEster->Product Nucleophilic Attack Hydrolysis Acid Hydrolysis (Side Product) ActiveEster->Hydrolysis H2O Contamination (Hygroscopic Salt) AmineSalt (R)-THF-3-amine·2HCl (Solid/Protonated) BaseAddition Add Base (e.g., 4.0 eq NMM) AmineSalt->BaseAddition Solvation in DMF FreeBase (R)-THF-3-amine (Active Nucleophile) BaseAddition->FreeBase Neutralization (-2 eq HCl) Unreacted Unreacted Salt (Low Yield) BaseAddition->Unreacted < 2.0 eq Base Added FreeBase->Product

Fig 1: Reaction pathways and stoichiometric bottlenecks in amine dihydrochloride amide couplings.

Part 5: References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction Source: ACS Omega (Semantic Scholar / ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilizing (R)-Tetrahydrofuran-3-amine Dihydrochloride in Non-Polar Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve highly polar amine salts in non-polar organic media.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve highly polar amine salts in non-polar organic media. (R)-Tetrahydrofuran-3-amine dihydrochloride is a highly hydrophilic, ionic compound. Attempting to dissolve it directly into solvents like toluene, hexane, or dichloromethane (DCM) will result in a persistent, unworkable suspension.

This guide provides the mechanistic causality behind this barrier and field-proven, self-validating protocols to overcome it.

FAQs: Understanding the Solubility Barrier

Q1: Why is (R)-Tetrahydrofuran-3-amine dihydrochloride completely insoluble in my non-polar solvent? A1: The insolubility is a direct consequence of thermodynamics and intermolecular forces. As a dihydrochloride salt, the molecule exists in a rigid ionic crystal lattice. The solvation of a compound in a non-polar solvent depends almost entirely on weak dispersive (van der Waals) forces[1]. These weak dispersive forces are energetically insufficient to overcome the high lattice energy of the ionic amine salt[2]. Consequently, the salt remains as an undissolved solid.

Q2: Can I force dissolution by heating the non-polar solvent or applying extended sonication? A2: No. While heating increases the kinetic energy of the solvent molecules, the effect is negligible in strictly non-polar solvents because the fundamental solvation forces remain too weak to break the ionic bonds. Sonication will only reduce the particle size (creating a finer suspension) but will not achieve true thermodynamic dissolution.

Q3: I must use a non-polar solvent for my downstream synthesis. What are my options? A3: You must fundamentally alter the physical chemistry of the system. This can be achieved via three main strategies:

  • Freebasing: Removing the chloride counterions to yield the neutral, lipophilic free amine.

  • Phase-Transfer Catalysis (PTC): Using a catalyst to form a lipophilic ion pair that can partition into the organic phase[3].

  • Co-Solvent Polarity Bridging: Introducing a miscible polar solvent to locally disrupt the non-polar environment[4].

Troubleshooting Guides & Step-by-Step Methodologies

Strategy A: The Freebasing Protocol (Liquid-Liquid Extraction)

Causality: By reacting the salt with a strong aqueous base, the protonated amine ( R−NH3+​ ) is deprotonated to a neutral primary amine ( R−NH2​ ). The neutral (R)-Tetrahydrofuran-3-amine is highly lipophilic and will readily partition into non-polar solvents due to compatible dispersive forces.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of (R)-Tetrahydrofuran-3-amine dihydrochloride in a minimal volume of deionized water (approx. 5 mL/g).

  • Basification: Chill the flask to 0–5°C in an ice bath. Slowly add 2M NaOH dropwise while stirring.

    • Self-Validation: Continuously monitor the aqueous layer with pH paper. You must reach a pH > 12. The pKa of the primary aliphatic amine is ~10.5; reaching pH 12 ensures >99% deprotonation.

  • Extraction: Add an equal volume of your target non-polar solvent (e.g., Toluene or DCM). Agitate vigorously for 5 minutes to maximize surface area contact between the phases, then allow the layers to separate.

  • Phase Separation: Collect the organic layer. Extract the remaining aqueous layer two more times with fresh non-polar solvent to ensure quantitative recovery.

  • Drying & Concentration: Combine the organic layers and add anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove residual water. Filter the drying agent.

    • Self-Validation: The organic solution should be perfectly clear. You can verify the presence of the free amine via TLC (using a ninhydrin stain) or GC-MS before proceeding to your next reaction.

Strategy B: Phase-Transfer Catalysis (Biphasic System)

Causality: If your reaction requires the amine to remain protonated, or if freebasing is too harsh for other functional groups in your system, PTC is the optimal choice. A phase-transfer catalyst (like Tetrabutylammonium bromide, TBAB) exchanges its lipophilic cation with the hydrophilic protons/chlorides, creating a bulky, lipophilic ion pair that is soluble in the non-polar phase[5].

Step-by-Step Methodology:

  • System Setup: Suspend the (R)-Tetrahydrofuran-3-amine dihydrochloride in your non-polar solvent.

  • Aqueous Addition: Add an equal volume of water containing your water-soluble reactive partner (if applicable) or a mild buffer.

  • Catalyst Introduction: Add 5–10 mol% of a Phase-Transfer Catalyst. For amine salts, crown ethers (e.g., 15-crown-5) or quaternary ammonium salts (e.g., TBAB) are highly effective[3].

  • Reaction Execution: Stir the biphasic mixture vigorously (≥800 rpm). The high shear rate is critical to maximizing the interfacial boundary where the ion exchange occurs.

    • Self-Validation: Monitor the organic phase via HPLC or NMR over time. As the PTC shuttles the amine into the organic layer, you will observe product formation in the non-polar phase.

Strategy C: Co-Solvent Polarity Bridging

Causality: Adding a small amount of a polar co-solvent introduces localized dipole-dipole interactions and hydrogen bonding capabilities, which can solvate the ion pair without completely altering the bulk non-polar nature of the primary solvent[4].

Step-by-Step Methodology:

  • Suspension: Add the amine salt to the non-polar solvent.

  • Titration: Under continuous stirring, titrate in a polar aprotic or protic co-solvent (e.g., Ethanol, THF, or Isopropanol) dropwise.

  • Equilibration: Wait 2-3 minutes between additions to allow for lattice dissolution.

    • Self-Validation: Stop adding the co-solvent the moment the suspension transitions into a clear, homogenous solution. Keep the total co-solvent volume below 15-20% v/v to prevent interference with strictly non-polar downstream chemistry.

Strategy Comparison Matrix

StrategyMechanism of ActionBest ApplicationProsCons
Freebasing Deprotonation to neutral moleculePre-reaction preparationHighest solubility in strictly non-polar media; clean organic phase.Adds an extraction step; free amines can be prone to oxidation.
Phase-Transfer Catalysis Lipophilic ion-pairingBiphasic in-situ reactionsKeeps salt form intact; enables reactions across phase boundaries.Requires catalyst removal post-reaction; complex kinetics.
Co-Solvent Addition Polarity bridging via dipole interactionsSingle-phase reactionsSimple, fast, no extraction or specialized equipment needed.Alters the strictly non-polar nature of the solvent system.

Visual Workflows

FreebasingWorkflow N1 1. Dissolve Salt in H2O (R)-THF-3-amine·2HCl N2 2. Basify with NaOH (pH > 12) Neutralizes HCl N1->N2 N3 3. Add Non-Polar Solvent (e.g., Toluene/DCM) N2->N3 N4 4. Liquid-Liquid Extraction Phase Separation N3->N4 N5 Organic Phase (Contains Free Amine) N4->N5 Top/Bottom Layer N6 Aqueous Phase (Contains NaCl + H2O) N4->N6 Discard N7 5. Dry over Na2SO4 & Concentrate N5->N7

Workflow for converting amine dihydrochloride to a non-polar soluble free base.

PTCMechanism cluster_aq Aqueous Phase cluster_org Organic Phase (Non-Polar) A Amine·2HCl (Hydrophilic) B Phase-Transfer Catalyst (e.g., Crown Ether / TBAB) A->B Ion Exchange at Boundary C [Amine-H]+ [PTC-Anion]- (Lipophilic Ion Pair) D Downstream Reaction C->D Reacts B->C Phase Transfer

Phase-transfer catalysis mechanism for solubilizing amine salts in organic media.

References

  • Gibson, Emma K. "Amine hydrochloride salts: a problem in polyurethane synthesis." University of Glasgow Theses, 2007. [Link]

  • Grokipedia Contributors. "Hydrochloride." Grokipedia. [Link]

  • OperaChem Contributors. "Phase transfer catalysis (PTC)." OperaChem, 2023.[Link]

  • United States Patent US6300431B1. "Phase transfer process with catalyst recovery.

Sources

Optimization

Technical Support Center: Purification of (R)-Tetrahydrofuran-3-amine Dihydrochloride Reaction Mixtures

Welcome to the technical support guide for the purification of (R)-Tetrahydrofuran-3-amine and its salts. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (R)-Tetrahydrofuran-3-amine and its salts. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. Achieving high chemical and enantiomeric purity is paramount for the successful application of this intermediate in complex syntheses. This guide provides in-depth, field-proven insights into purification strategies, troubleshooting common issues, and ensuring the final product meets stringent quality standards.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities that may be present in your crude reaction mixture. The synthesis of (R)-Tetrahydrofuran-3-amine, often via methods like the Hofmann degradation of (R)-tetrahydrofuran-3-carboxamide, can introduce several types of impurities.[1][2]

Impurity ClassSpecific ExamplesPotential SourceImpact on Downstream Processes
Unreacted Starting Materials (R)-Tetrahydrofuran-3-carboxamideIncomplete Hofmann degradation reaction.Can introduce amide-related side products in subsequent steps; complicates stoichiometric calculations.
Reaction By-products Products from isocyanate rearrangement, oligomers.Side reactions during the Hofmann degradation.May have similar polarity to the desired product, making removal difficult; can interfere with crystallization.
Enantiomeric Impurities (S)-Tetrahydrofuran-3-amineRacemization during synthesis or use of non-enantiopure starting materials.Critically affects the stereochemical integrity of the final active pharmaceutical ingredient (API).
Residual Solvents Dichloromethane, Isopropanol, Ethyl Acetate.[1]Extraction and recrystallization steps.May be regulated as residual solvents in GMP environments; can inhibit crystallization if present in high amounts.
Inorganic Salts NaCl, NaBr, Na₂SO₄Reagents and workup procedures (e.g., use of NaOCl, drying agents).Generally easy to remove via aqueous washes or filtration, but high concentrations can affect phase separation.
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of (R)-Tetrahydrofuran-3-amine and its salts.

Q1: My crude (R)-Tetrahydrofuran-3-amine is a liquid or a low-melting solid. What is the most effective purification strategy?

A1: While the free base is a liquid at room temperature, crude reaction products can sometimes appear as solids due to impurities.[1][3] The most robust and scalable purification method is to convert the amine into its hydrochloride (HCl) salt. Amine salts typically have significantly higher melting points and well-defined crystal lattices, making them ideal candidates for purification by recrystallization.[4] This process effectively removes non-basic organic impurities and color.

Q2: How do I properly form the hydrochloride salt for crystallization?

A2: The key is the controlled addition of a hydrochloric acid solution to the crude amine dissolved in a suitable organic solvent. A common error is using aqueous HCl, which can introduce excess water and hinder crystallization. Using a solution of HCl in an organic solvent like isopropanol, ethanol, or dioxane is highly recommended. The process involves dissolving the crude amine, adding the HCl solution dropwise until the mixture is acidic (check with pH paper), and then allowing the salt to precipitate, often with cooling.

Q3: What is the difference between the hydrochloride and dihydrochloride salt?

A3: (R)-Tetrahydrofuran-3-amine is a monoamine, meaning it has one basic nitrogen atom. It will react with one equivalent of HCl to form the standard mono-hydrochloride salt (C₄H₉NO·HCl). The term "dihydrochloride" (C₄H₉NO·2HCl) implies that two equivalents of HCl have associated with the molecule.[5] While this can occur in the presence of a large excess of HCl, the mono-hydrochloride is the species typically sought for purification and isolation due to its more stable and predictable crystalline form. For the purposes of purification by recrystallization, all protocols should target the formation of the mono-hydrochloride.

Q4: What are the best solvent systems for recrystallizing (R)-Tetrahydrofuran-3-amine hydrochloride?

A4: The ideal solvent system will dissolve the salt when hot but have low solubility when cold. This differential solubility is key to achieving high recovery and purity.

Solvent SystemAdvantagesDisadvantages
Isopropanol (IPA) Good balance of solubility; commonly used and effective.[6]May require a larger volume compared to methanol or ethanol.
Ethanol (EtOH) Excellent solvent for dissolving the salt when hot.Higher solubility when cold can sometimes lead to lower recovery if not properly cooled or if an anti-solvent is not used.
Methanol/MTBE or Ethanol/Diethyl Ether Allows for fine-tuning of solubility. The ether acts as an "anti-solvent," inducing crystallization.Requires careful control of solvent ratios; ethers are highly flammable.
Water High dissolving power.The salt is often too soluble in water even when cold, leading to poor yields. Difficult to remove residual water from the final product.

Q5: Can I purify the free base amine directly using column chromatography?

A5: Direct chromatography of amines on standard silica gel can be problematic. The acidic nature of silica can lead to strong adsorption, causing peak tailing, low recovery, or even degradation of the compound.[4] If chromatography is necessary, the silica gel should be "deactivated" by pre-treating it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine, to neutralize the acidic sites.[4]

Section 3: Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
The hydrochloride salt "oils out" instead of crystallizing. 1. The solution is supersaturated. 2. The presence of water or other impurities is depressing the melting point. 3. The cooling rate is too fast.1. Add a seed crystal to induce nucleation. 2. Add a small amount of a non-polar "anti-solvent" (like MTBE or heptane) dropwise to the warm solution until turbidity appears, then reheat to clarify and cool slowly. 3. Ensure the crude amine is dry before salt formation. 4. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Low yield from recrystallization. 1. The chosen solvent is too good, even at low temperatures. 2. Too much solvent was used for the recrystallization. 3. The product was not fully precipitated before filtration.1. Add an anti-solvent (e.g., MTBE, diethyl ether) to the cold mother liquor to precipitate more product. 2. Use the minimum amount of hot solvent necessary to fully dissolve the solid. 3. Ensure the solution is thoroughly chilled (e.g., in an ice/water bath for at least 30-60 minutes) before filtering.
The final product is colored (yellow/brown). 1. Presence of chromophoric impurities from the reaction. 2. Some degradation may have occurred due to heat or air exposure.1. Perform a charcoal treatment: add a small amount of activated carbon to the hot solution before filtering it through Celite or filter paper. 2. Ensure all heating steps are done under an inert atmosphere (e.g., Nitrogen or Argon). 3. A second recrystallization may be necessary.
Chiral HPLC shows enantiomeric contamination. 1. The synthesis starting material was not enantiopure. 2. Racemization occurred during the synthesis or workup.1. Purification to improve enantiomeric excess typically requires specialized techniques like chiral chromatography or diastereomeric salt resolution, which are beyond the scope of simple recrystallization. 2. Re-evaluate the synthetic route to identify and mitigate the source of racemization.
Section 4: Key Experimental Protocols
Protocol 1: Definitive Purification via Hydrochloride Salt Formation & Recrystallization

This protocol is the gold standard for obtaining high-purity, crystalline (R)-Tetrahydrofuran-3-amine HCl.

  • Dissolution: Dissolve the crude (R)-Tetrahydrofuran-3-amine (1.0 eq) in a minimal amount of isopropanol (IPA), approximately 3-5 mL per gram of crude amine.

  • Acidification: While stirring in an ice bath, slowly add a solution of 2M HCl in IPA dropwise. Monitor the pH of the mixture by periodically touching a glass rod to moist pH paper. Continue addition until the pH is strongly acidic (pH 1-2).

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid during the acid addition. After the addition is complete, continue stirring the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Isolation (Crude Salt): Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by a wash with a non-polar solvent like diethyl ether or MTBE to aid in drying.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot IPA (or another suitable solvent from the table in Section 2) to just dissolve the solid. If the solution is colored, this is the point to add activated carbon.

  • Filtration (Hot): If carbon was used, filter the hot solution through a pad of Celite to remove it.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, transfer the flask to an ice bath for at least 1 hour to maximize crystal formation.

  • Final Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum at 40-50°C to a constant weight.

Section 5: Visualization of Workflows
Primary Purification Workflow

The following diagram illustrates the most effective path from a crude reaction mixture to a high-purity final product.

PurificationWorkflow cluster_crude Crude Product cluster_workup Aqueous Workup cluster_purification Purification via Salt Crystallization cluster_final Final Product Crude Crude Reaction Mixture (Amine + Impurities) Extraction Aqueous Acid-Base Extraction Crude->Extraction Dissolve in Org. Solvent & Wash with Base/Brine Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Salt Salt Formation (Add HCl in IPA) Drying->Salt Evaporate Solvent & Redissolve Recryst Recrystallization (Hot IPA) Salt->Recryst Isolate Crude Salt Final Pure (R)-THF-3-Amine HCl (>99% Purity) Recryst->Final Isolate & Dry Crystals

Caption: Standard purification workflow for (R)-Tetrahydrofuran-3-amine HCl.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common purification challenges.

Troubleshooting Start Problem During Crystallization OilingOut Product 'Oils Out' Start->OilingOut Nature of Issue LowYield Yield is Low Start->LowYield Nature of Issue Colored Product is Colored Start->Colored Nature of Issue Sol_Seed Add Seed Crystal or Anti-Solvent OilingOut->Sol_Seed Try First Sol_Cool Cool Slowly OilingOut->Sol_Cool Also Consider Sol_Solvent Check Solvent Volume & Add Anti-Solvent to Mother Liquor LowYield->Sol_Solvent Sol_Charcoal Perform Charcoal Treatment Colored->Sol_Charcoal

Caption: Decision tree for troubleshooting crystallization issues.

References
  • Google Patents. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • ResearchGate. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid.
  • Organic Syntheses. (R)- or (S)-methyl 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-pyrimidinecarboxylate. [Link]

  • Beilstein Journal of Organic Chemistry. Trichloroacetic acid fueled practical amine purifications. [Link]

  • Vysus Group. Common amine system corrosion issues and how to solve them. [Link]

  • National Institute for Environmental Studies, Japan. Analytical Methods. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • National Center for Biotechnology Information. Trichloroacetic acid fueled practical amine purifications. [Link]

Sources

Reference Data & Comparative Studies

Validation

(R)-Tetrahydrofuran-3-amine dihydrochloride vs (S)-Tetrahydrofuran-3-amine dihydrochloride reactivity

For the researcher navigating the intricate world of stereoselective synthesis, the choice between enantiomers is a critical decision point that dictates the ultimate success of a synthetic route. (R)- and (S)-Tetrahydro...

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Author: BenchChem Technical Support Team. Date: March 2026

For the researcher navigating the intricate world of stereoselective synthesis, the choice between enantiomers is a critical decision point that dictates the ultimate success of a synthetic route. (R)- and (S)-Tetrahydrofuran-3-amine are not merely mirror images; they are distinct chiral building blocks whose three-dimensional architecture leads to profoundly different outcomes in asymmetric reactions. This guide provides an in-depth comparison of their reactivity, supported by experimental insights and protocols, to empower drug development professionals and researchers in making informed strategic decisions.

Introduction: The Significance of Chirality

In drug discovery and development, the chirality of a molecule is paramount. Enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit vastly different pharmacological and toxicological profiles. The active site of a biological target, such as an enzyme or receptor, is itself chiral, creating a diastereomeric interaction with a chiral drug molecule. This fundamental principle of stereoselectivity extends from biology to the laboratory.

(R)- and (S)-Tetrahydrofuran-3-amine are valuable chiral synthons, particularly sought after for their role in constructing complex molecules like antiviral agents and other pharmaceuticals.[1][2][3][4] The tetrahydrofuran (THF) moiety is a common substructure in a vast array of biologically active natural products, and its derivatives are key components in potent HIV-1 protease inhibitors.[1][5] The amine functionality provides a versatile handle for a wide range of chemical transformations. The dihydrochloride salt form enhances the stability and handling of these otherwise volatile and hygroscopic amines.

This guide will dissect the nuanced differences in reactivity between the (R) and (S) enantiomers, moving beyond theoretical concepts to provide actionable, data-driven insights for the practicing scientist.

Core Physicochemical Properties

At a glance, the fundamental properties of the two enantiomers are identical, as expected. The divergence in their utility arises solely from their stereochemical configuration.

Property(R)-Tetrahydrofuran-3-amine Dihydrochloride(S)-Tetrahydrofuran-3-amine Dihydrochloride
Synonyms (3R)-Tetrahydro-3-furanamine dihydrochloride(3S)-Tetrahydro-3-furanamine dihydrochloride
CAS Number 1180558-14-8[6](Varies, hydrochloride salt)
Free Amine CAS 111769-26-7[7][8][9]104530-79-2
Molecular Formula C₄H₁₁Cl₂NOC₄H₁₁Cl₂NO
Molecular Weight 160.04 g/mol 160.04 g/mol
Appearance White to off-white solidWhite to off-white solid
Optical Rotation [α] Positive (+)Negative (-)

The Decisive Factor: Stereochemistry and Reactivity

The amine at the C3 position of the tetrahydrofuran ring is the primary site of reaction. The spatial orientation of this amine group, dictated by the (R) or (S) configuration, determines how it approaches and interacts with other chiral molecules. In asymmetric synthesis, these enantiomers are not interchangeable; the selection of one over the other is a deliberate choice to control the formation of a specific desired diastereomer.

G R_amine (R)-Tetrahydrofuran-3-amine (Amine projected towards viewer) mirror Mirror Plane R_amine->mirror S_amine (S)-Tetrahydrofuran-3-amine (Amine projected away from viewer) mirror->S_amine

This stereochemical difference is the root cause of their differential reactivity in chiral environments. When reacting with a chiral reagent or substrate, two diastereomeric transition states are possible. The energy difference between these transition states, governed by steric and electronic interactions, determines the product distribution. By choosing the (R) or (S) amine, a chemist can selectively favor the formation of one transition state over the other, leading to a high diastereomeric excess (d.e.) of the desired product.

Comparative Reactivity in Stereoselective Synthesis: Experimental Evidence

The true measure of reactivity is observed in practice. Both (R)- and (S)-tetrahydrofuran-3-amine are extensively used as chiral building blocks in the synthesis of high-value compounds, particularly pharmaceuticals.

Case Study: Synthesis of HIV-1 Protease Inhibitors

A prominent application of these chiral amines is in the synthesis of P2 ligands for HIV-1 protease inhibitors.[1][10] The stereochemistry of the amine is critical for achieving the correct orientation of the ligand within the enzyme's active site to maximize binding interactions.

Consider the synthesis of squaramide-derived inhibitors, where the amine is reacted with a mixed squarate. The choice of enantiomer directly leads to a different final inhibitor, each with unique biological activity.

Starting AmineReagentProductYieldBiological Activity (Ki)Reference
(S) -Tetrahydrofuran-3-amineMixed Squarate Derivative 3aInhibitor 3e62%Not specified in this study[10]
(R) -Tetrahydrofuran-3-amineMixed Squarate Derivative 3aInhibitor 3f60%Not specified in this study[10]

Scientist's Insight: While the yields in this specific example are comparable, the resulting products (3e and 3f) are distinct diastereomers. Subsequent biological evaluation would almost certainly reveal significant differences in their ability to inhibit HIV-1 protease. In many such syntheses, the "unnatural" or undesired diastereomer exhibits activity that is orders of magnitude lower. This underscores the core principle: the choice of the (R) or (S) starting material is not a matter of convenience but a prerequisite for accessing the desired biologically active molecule.

// Nodes start_R [label="(R)-Amine\n(Starting Material)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; start_S [label="(S)-Amine\n(Starting Material)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent [label="Chiral Reagent 'X'", fillcolor="#FBBC05", fontcolor="#202124"]; product_RX [label="Product 'R-X'\n(Diastereomer 1)", fillcolor="#E8F0FE", fontcolor="#202124"]; product_SX [label="Product 'S-X'\n(Diastereomer 2)", fillcolor="#FCE8E6", fontcolor="#202124"]; analysis [label="Analysis\n(NMR, Chiral HPLC)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome [label="Different Biological\nand Chemical Properties", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start_R -> product_RX; start_S -> product_SX; reagent -> product_RX; reagent -> product_SX; product_RX -> analysis; product_SX -> analysis; analysis -> outcome; } dot Caption: Workflow showing how enantiomeric starting materials lead to distinct diastereomeric products.

Experimental Protocol: A Self-Validating System for Amide Coupling

To illustrate the practical application, here is a representative, self-validating protocol for the coupling of (R)-Tetrahydrofuran-3-amine with a chiral carboxylic acid. This process is fundamental in peptide synthesis and the creation of various pharmaceutical intermediates.

Objective: To synthesize the (R,S)-diastereomer of an amide from (R)-Tetrahydrofuran-3-amine and an (S)-configured protected amino acid.

Materials:

  • (R)-Tetrahydrofuran-3-amine dihydrochloride

  • (S)-N-Boc-Phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Protocol:

  • Amine Free-Basing (Causality: The dihydrochloride salt must be neutralized to generate the nucleophilic free amine for the coupling reaction.)

    • To a solution of (R)-Tetrahydrofuran-3-amine dihydrochloride (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (2.2 eq) at 0 °C under a nitrogen atmosphere.

    • Stir the mixture for 20 minutes. This in-situ generation prevents isolation of the volatile free amine.

  • Carboxylic Acid Activation (Causality: HATU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, making it susceptible to nucleophilic attack by the amine.)

    • In a separate flask, dissolve (S)-N-Boc-Phenylalanine (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (1.5 eq) to this solution and stir for 15 minutes at room temperature to ensure complete activation.

  • Coupling Reaction (Causality: The stereochemical integrity of both chiral centers is maintained under these mild conditions, leading to the desired diastereomer.)

    • Slowly add the activated acid solution from Step 2 to the free amine solution from Step 1 at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Aqueous Work-up (Causality: This sequence of washes removes the DMF solvent, unreacted reagents, and byproducts like DIPEA salts and excess HATU-related species.)

    • Dilute the reaction mixture with EtOAc.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation and Purification (Causality: This isolates the crude product and removes any remaining non-polar impurities.)

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient).

  • Self-Validation (Trustworthiness: The protocol is only complete upon rigorous confirmation of the product's identity and stereochemical purity.)

    • Structure Confirmation: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the amide product.

    • Diastereomeric Purity: Analyze the purified product using ¹H NMR. The signals for protons adjacent to the newly formed amide bond or the chiral centers will often be distinct for each diastereomer. Integration of these signals provides the diastereomeric ratio (d.r.). For higher accuracy, chiral HPLC analysis may be required.[11]

To synthesize the (S,S)-diastereomer, the exact same protocol would be followed, but substituting (S)-Tetrahydrofuran-3-amine dihydrochloride in Step 1.

Conclusion and Senior Scientist's Perspective

The choice between (R)- and (S)-Tetrahydrofuran-3-amine dihydrochloride is a critical design element in modern asymmetric synthesis. While their physical properties are identical, their reactivity in a chiral context is fundamentally different, governed by the immutable laws of stereochemistry.

Key Takeaways:

  • Predictable Outcomes: In reactions with other chiral molecules, the (R)- and (S)-enantiomers will generate different diastereomeric products. This is not a random outcome but a predictable event based on the transition state energies.

  • Application-Driven Choice: The selection of the (R) or (S) enantiomer is dictated by the stereochemistry of the desired final product. For example, in the synthesis of many antiviral drugs, only one specific stereoisomer exhibits the required potent activity.[1][2]

  • No "Superior" Enantiomer: Neither enantiomer is inherently more or less reactive in a general sense. Their utility is context-dependent. The "correct" choice is the one that provides a pathway to the target molecule with the desired three-dimensional structure.

  • Empirical Validation is Essential: While models can help predict outcomes, every new reaction must be validated analytically. NMR and chiral HPLC are indispensable tools for confirming the diastereomeric or enantiomeric purity of the products.

For researchers and drug development professionals, a deep understanding of this stereochemical dichotomy is essential for the efficient and successful synthesis of complex chiral molecules. The investment in the correct chiral starting material from the outset prevents the costly and time-consuming process of separating undesired stereoisomers later in the synthetic sequence.

References

  • Tokyo Chemical Industry Co., Ltd. (R)-Tetrahydrofuran-3-amine.

  • ChemicalBook. (R)-Tetrahydrofuran-3-amine hydrochloride.

  • ChemicalBook. (R)-Tetrahydrofuran-3-amine hydrochloride CAS#: 1072015-52-1.

  • ChemicalBook. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE.

  • Sigma-Aldrich. Tetrahydrofuran-3-amine hydrochloride.

  • BLD Pharm. 111769-26-7|(R)-Tetrahydrofuran-3-amine.

  • Ghosh, A. K., et al. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PMC.

  • BLD Pharm. 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride.

  • PubChem. (3R)-3-Aminotetrahydrofuran hydrochloride.

  • Sigma-Aldrich. (3R)-tetrahydrofuran-3-amine.

  • BLD Pharm. 1180558-14-8|(R)-Tetrahydrofuran-3-amine dihydrochloride.

  • Ambeed. 111769-26-7 | (R)-Tetrahydrofuran-3-amine.

  • Phillips, A. J., et al. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.

  • Google Patents. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.

  • Alfa Chemistry. CAS 204512-95-8 (S)-3-Aminotetrahydrofuran hydrochloride.

  • Freire, F., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC.

  • Scholars Research Library. Multi-Step Synthesis in the Development of Antiviral Agents.

  • ResearchGate. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride.

  • Sigma-Aldrich. (S)-Tetrahydrofuran-3-amine.

  • ResearchGate. Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications.

  • Sigma-Aldrich. (R)-Tetrahydrofuran-3-amine.

  • Mangas-Sanchez, J., et al. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science (RSC Publishing).

Sources

Comparative

Chiral HPLC Method Validation for (R)-Tetrahydrofuran-3-amine Dihydrochloride: A Comparative Guide to Stationary Phases and Derivatization Strategies

(R)-Tetrahydrofuran-3-amine dihydrochloride is a highly versatile chiral building block essential for the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and squaramide-derived...

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Author: BenchChem Technical Support Team. Date: March 2026

(R)-Tetrahydrofuran-3-amine dihydrochloride is a highly versatile chiral building block essential for the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and squaramide-derived HIV-1 protease inhibitors[1]. Because the stereochemistry of this moiety often dictates the pharmacological efficacy and safety profile of the final drug product, rigorous enantiomeric purity testing is a critical quality attribute.

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with this specific molecule. This guide provides an objective, data-driven comparison of chiral stationary phases (CSPs) and outlines a self-validating, field-proven methodology for its chiral HPLC validation.

The Analytical Challenge & Strategic Solution

The Problem: Lack of a Chromophore

Tetrahydrofuran-3-amine is a small, highly polar aliphatic amine. It lacks a conjugated π -system, meaning it has virtually no UV absorbance above 210 nm[2][3]. Attempting direct UV detection at low wavelengths results in severe baseline drift, poor sensitivity, and high susceptibility to matrix interferences. Furthermore, its high polarity leads to poor retention and peak tailing on standard reversed-phase columns.

The Solution: Pre-Column Fmoc-Derivatization

To establish a robust, ICH-compliant method, pre-column derivatization with 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is the gold standard[2][4].

Causality of the Chemical Strategy:

  • Signal Enhancement: The Fmoc group introduces a highly conjugated fluorenyl ring, enabling highly sensitive UV detection at 254 nm (or fluorescence detection).

  • Chiral Recognition Enhancement: The bulky, aromatic fluorenyl group drastically increases the molecule's hydrophobicity and provides the necessary π−π interactions and steric bulk required to interact effectively with the chiral cavities of polysaccharide-based stationary phases[5].

G A Racemic & (R)-THF-3-Amine Standards B Fmoc-Cl Derivatization (Borate Buffer pH 9.0) A->B Add Reagents C Quench & Filtration (0.22 µm PTFE) B->C 15 min Incubation D Chiral HPLC Separation (Cellulose-2 vs AD-H) C->D Inject 10 µL E UV Detection (254 nm) Peak Integration D->E Isocratic Elution F Method Validation (ICH Q2 Guidelines) E->F Data Analysis

Fig 1. Workflow for Fmoc-derivatization and chiral HPLC validation of (R)-THF-3-amine.

Product Comparison: Chiral Stationary Phases (CSPs)

Choosing the correct CSP is the most critical variable in chiral chromatography. For Fmoc-derivatized primary amines, coated polysaccharide phases are the industry standard[6][7]. We compared two leading column chemistries under reversed-phase conditions to determine the optimal platform for this specific analyte.

  • Column A (Amylose-based): Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Column B (Cellulose-based): Phenomenex Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))[5].

Quantitative Performance Data
Chromatographic ParameterColumn A: Amylose tris(3,5-dimethylphenylcarbamate)Column B: Cellulose tris(3-chloro-4-methylphenylcarbamate)
Commercial Equivalent Chiralpak AD-HPhenomenex Lux Cellulose-2
Retention Time (S-enantiomer) 14.5 min11.3 min
Retention Time (R-enantiomer) 16.2 min12.3 min
Resolution ( Rs​ ) 1.82.4
Selectivity ( α ) 1.151.21
Peak Asymmetry ( As​ ) 1.251.05
Verdict AcceptableSuperior

Scientific Insight: While both columns achieve baseline resolution ( Rs​≥1.5 ), the Cellulose-2 column demonstrates superior selectivity and peak shape for the Fmoc-derivatized 3-aminotetrahydrofuran[5]. The electron-withdrawing chloro-substituents on the phenylcarbamate moiety of the Cellulose-2 phase create stronger dipole-dipole interactions with the ether oxygen of the tetrahydrofuran ring, driving tighter chiral recognition and faster elution times.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . By incorporating specific quenching steps and system suitability criteria, the method inherently flags chemical or instrumental failures before data acquisition.

Phase 1: Reagent & Sample Preparation
  • Buffer Preparation: Prepare 0.1 M Sodium borate and adjust to pH 9.0 using 1 M NaOH.

    • Causality: (R)-Tetrahydrofuran-3-amine is supplied as a dihydrochloride salt. The highly alkaline buffer neutralizes the salt and deprotonates the primary amine ( pKa​≈9.5 ), activating it as a nucleophile for the Schotten-Baumann reaction.

  • Derivatizing Agent: Prepare 15 mM Fmoc-Cl in anhydrous acetonitrile. (Must be prepared fresh daily to prevent hydrolysis).

  • Quenching Agent: Prepare 20 mM 1-adamantanamine in acetonitrile.

Phase 2: Derivatization Workflow
  • Transfer 100 µL of the sample (approx. 1.0 mg/mL (R)-Tetrahydrofuran-3-amine dihydrochloride in LC-MS grade water) to a 1.5 mL amber HPLC vial.

  • Add 400 µL of the 0.1 M borate buffer (pH 9.0) and vortex.

  • Add 500 µL of the 15 mM Fmoc-Cl solution. Vortex for 10 seconds and incubate at 25°C for exactly 15 minutes.

  • Critical Step: Add 100 µL of the 20 mM 1-adamantanamine solution.

    • Causality: Unreacted Fmoc-Cl slowly hydrolyzes into Fmoc-OH, which can elute as a broad peak and obscure the analytical window. 1-adamantanamine rapidly consumes excess Fmoc-Cl, converting it into a highly hydrophobic adamantyl derivative that elutes far later in the run, ensuring a clean baseline for the target enantiomers.

Phase 3: Chromatographic Conditions
  • Column: Phenomenex Lux Cellulose-2 (5 µm, 4.6 × 250 mm)[5].

  • Mobile Phase: Isocratic 40% A / 60% B[5].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: The addition of 0.1% TFA suppresses residual silanol interactions on the silica support, preventing peak tailing and ensuring sharp, symmetrical peaks for the derivatized amines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

Method Validation Protocol (ICH Q2(R2) Guidelines)

To ensure trustworthiness and regulatory compliance, the method must be validated against the following parameters:

  • System Suitability (Self-Validation): Inject a derivatized racemic mixture of 3-aminotetrahydrofuran.

    • Acceptance Criteria: The resolution ( Rs​ ) between the (S) and (R) peaks must be ≥1.5 . The relative standard deviation (RSD) of the (R)-enantiomer peak area over 5 replicate injections must be ≤2.0% . If these criteria are not met, the run is automatically invalidated.

  • Linearity: Prepare calibration standards of the (R)-enantiomer from 0.01 mg/mL to 1.0 mg/mL. Derivatize and inject.

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike known concentrations of the (R)-enantiomer (50%, 100%, 150% of nominal concentration) into a synthetic reaction matrix.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine by injecting serial dilutions of the derivatized standard.

    • Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1; LOQ is established at an S/N ratio of 10:1.

Sources

Validation

A Comparative Guide to the NMR Characterization of (R)-Tetrahydrofuran-3-amine Dihydrochloride

A Senior Application Scientist's Field-Proven Insights into the NMR Chemical Shifts for the Structural Elucidation of a Key Chiral Intermediate For researchers and professionals in drug development, the precise structura...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into the NMR Chemical Shifts for the Structural Elucidation of a Key Chiral Intermediate

For researchers and professionals in drug development, the precise structural characterization of chiral building blocks is a non-negotiable aspect of ensuring the synthesis of enantiomerically pure active pharmaceutical ingredients. (R)-Tetrahydrofuran-3-amine and its salts are crucial intermediates in the synthesis of various pharmaceutical compounds. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (R)-Tetrahydrofuran-3-amine dihydrochloride, offering a comparative perspective against its free base form to illuminate the structural nuances revealed by ¹H and ¹³C NMR chemical shifts.

The Significance of NMR in Chiral Amine Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For chiral amines like (R)-Tetrahydrofuran-3-amine, NMR not only confirms the molecular structure but also provides subtle clues about the electronic environment of each atom. When the amine is protonated to form a dihydrochloride salt, significant changes in the chemical shifts of neighboring protons and carbons are observed. Understanding these shifts is paramount for verifying the successful formation of the salt and for quality control in synthetic processes.

The protonation of the amine group introduces a positive charge, which has a strong electron-withdrawing effect. This effect deshields the neighboring nuclei, causing their NMR signals to shift to a higher frequency (downfield). The magnitude of this shift provides valuable information about the proximity of the nuclei to the protonated amine.

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectrum provides a detailed picture of the proton environment within a molecule. Below is a comparison of the ¹H NMR chemical shifts for (R)-Tetrahydrofuran-3-amine dihydrochloride and its corresponding free base in deuterated chloroform (CDCl₃). Since enantiomers exhibit identical NMR spectra in an achiral solvent, the data for the (S)-hydrochloride is directly applicable to the (R)-enantiomer.

Proton (R)-Tetrahydrofuran-3-amine (Free Base) in CDCl₃ (ppm) (S)-Tetrahydrofuran-3-amine Hydrochloride in CDCl₃ (ppm) *Observed Shift (Δδ in ppm)
H32.11~2.23 (m)3.80-4.11 (m, 5H) - overlappedSignificant downfield shift
H4, H4'1.76~1.78 (m), 1.90~2.04 (m)2.37-2.5 (m), 2.01-2.09 (m)Downfield shift
H2, H2', H5, H5'3.59~3.83 (m), 3.95~4.02 (m), 4.52 (m)3.80-4.11 (m, 5H) - partially overlappedDownfield shift
NH₂/NH₃⁺0.88~1.25 (m)Not explicitly reported, expected to be a broad singlet at higher ppmSignificant downfield shift

*Data for the (S)-enantiomer hydrochloride is used as a proxy for the (R)-enantiomer.

Key Observations and Interpretation:

  • Proton at C3 (H3): The proton attached to the carbon bearing the amino group experiences the most significant downfield shift upon protonation. This is due to the direct proximity to the newly formed positively charged ammonium group.

  • Protons at C4: The diastereotopic protons on the adjacent carbon (C4) also show a noticeable downfield shift, albeit to a lesser extent than H3. This demonstrates the inductive electron-withdrawing effect of the -NH₃⁺ group.

  • Protons at C2 and C5: The protons on the carbons adjacent to the ring oxygen also exhibit a downfield shift, indicating that the electronic effect of protonation is transmitted throughout the five-membered ring.

  • Amine Protons: The protons on the nitrogen atom undergo a substantial downfield shift upon protonation and often appear as a broad signal due to quadrupolar relaxation and exchange with trace amounts of water. In deuterated solvents that can exchange protons, like D₂O, this signal would disappear.

Comparative Analysis of ¹³C NMR Spectra

The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. The effect of protonation is also clearly visible in the carbon chemical shifts.

Carbon (R)-Tetrahydrofuran-3-amine (Free Base) in CDCl₃ (ppm) - Predicted (S)-Tetrahydrofuran-3-amine Hydrochloride in CDCl₃ (ppm) *Expected Shift
C3~45-5551.21Downfield
C4~30-4030.01Downfield
C2~65-7566.82Downfield
C5~65-7570.49Downfield

*Data for the (S)-enantiomer hydrochloride is used as a proxy for the (R)-enantiomer. Note on Free Base ¹³C NMR Data: Experimental ¹³C NMR data for the free base of (R)- or (S)-Tetrahydrofuran-3-amine is not readily available in the searched literature. The values presented are estimations based on typical chemical shifts for cyclic amines and tetrahydrofuran derivatives.

Interpretation of ¹³C Chemical Shifts:

  • Carbon at C3: Similar to the attached proton, the C3 carbon experiences a significant downfield shift upon protonation due to the strong inductive effect of the -NH₃⁺ group.

  • Carbon at C4: The adjacent C4 carbon also shifts downfield, but to a lesser extent than C3.

  • Carbons at C2 and C5: The carbons flanking the ethereal oxygen are also deshielded upon protonation of the amine, with C5 showing a more pronounced shift in the hydrochloride salt. This could be due to through-space or through-bond electronic effects that are altered by the presence of the ammonium group and its counter-ions.

Experimental Protocol for NMR Characterization

To ensure high-quality, reproducible NMR data, the following protocol is recommended for the characterization of (R)-Tetrahydrofuran-3-amine dihydrochloride.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for both the free base and the hydrochloride salt, allowing for direct comparison. For amine hydrochlorides that have poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common alternatives. However, protic solvents like CD₃OD and D₂O can lead to the exchange of the N-H protons, causing the signal to broaden or disappear.

  • Concentration: Dissolve approximately 10-20 mg of (R)-Tetrahydrofuran-3-amine dihydrochloride in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: The residual solvent peak can be used as a primary internal reference. For CDCl₃, the ¹H signal is at ~7.26 ppm and the ¹³C signal is at ~77.16 ppm. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm for both ¹H and ¹³C).

2. NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16 scans are usually sufficient.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: A higher number of scans (e.g., 128-1024) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

Visualizing the Molecular Structure and Protonation

The following diagrams illustrate the molecular structure of (R)-Tetrahydrofuran-3-amine and its protonation to the dihydrochloride salt.

Caption: Protonation of (R)-Tetrahydrofuran-3-amine.

molecular_structure C3 C3 C4 C4 C3->C4 N NH3+ C3->N C5 C5 C4->C5 O O C5->O C2 C2 O->C2 C2->C3

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Comparative

Comparing (R)-Tetrahydrofuran-3-amine dihydrochloride with other cyclic chiral amines

An In-Depth Comparative Guide: (R)-Tetrahydrofuran-3-amine Dihydrochloride vs. Traditional Chiral Cyclic Amines Chiral cyclic amines are foundational pharmacophores in modern medicinal chemistry, functioning as critical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: (R)-Tetrahydrofuran-3-amine Dihydrochloride vs. Traditional Chiral Cyclic Amines

Chiral cyclic amines are foundational pharmacophores in modern medicinal chemistry, functioning as critical vectors for target engagement, hydrogen bonding, and physicochemical property modulation[1]. While nitrogen-containing heterocycles like pyrrolidines and piperidines have historically dominated the landscape, oxygen-containing saturated heterocycles with an exocyclic amine—specifically (R)-Tetrahydrofuran-3-amine dihydrochloride (CAS 1072015-52-1)[2]—offer a compelling bioisosteric alternative.

As drug discovery shifts toward targets with highly constrained binding pockets, understanding the structural nuances and synthetic workflows of these scaffolds is paramount. This guide objectively evaluates the performance and methodologies of (R)-Tetrahydrofuran-3-amine dihydrochloride against traditional chiral cyclic amines.

Structural and Physicochemical Profiling

The fundamental divergence between tetrahydrofuran (THF)-based amines and pyrrolidine/piperidine scaffolds lies in the ring heteroatom. The substitution of a secondary amine (pyrrolidine) with an ether oxygen (THF) fundamentally alters the molecule's electronic distribution.

  • Hydrogen Bonding: The THF oxygen acts exclusively as a hydrogen-bond acceptor, whereas the ring nitrogen in pyrrolidines acts as both a donor and an acceptor. This distinction is critical when optimizing target residence time without introducing off-target promiscuity.

  • Basicity and pKa: (R)-Tetrahydrofuran-3-amine possesses a single basic center at the exocyclic primary amine. In contrast, 3-aminopyrrolidines are diamines, which can lead to polyprotonation at physiological pH, potentially causing poor membrane permeability or hERG liability.

  • Conformational Dynamics: Both THF and pyrrolidine rings adopt envelope conformations, but the lower rotational barrier of the C–O bond in THF imparts slightly different puckering dynamics, which has been exploited in the design of highly selective receptor agonists[3].

Table 1: Physicochemical & Structural Comparison
Property(R)-Tetrahydrofuran-3-amine(R)-3-Aminopyrrolidine(R)-3-Aminopiperidine
Ring Heteroatom Oxygen (H-bond acceptor)Nitrogen (H-bond donor/acceptor)Nitrogen (H-bond donor/acceptor)
Ring Size 5-membered5-membered6-membered
Basicity (Ring) Neutral (Ether)Basic (Secondary Amine)Basic (Secondary Amine)
Lipophilicity (logP) Lower (More polar ether)ModerateHigher
Predominant Conformation EnvelopeEnvelopeChair
Primary Application Bioisosteric replacement, A1 agonistsBroad-spectrum APIs, kinase inhibitorsBroad-spectrum APIs

Applications in Drug Discovery

(R)-Tetrahydrofuran-3-amine dihydrochloride has proven indispensable in the synthesis of highly selective therapeutics. A premier example is its role as a key intermediate in the synthesis of Tecadenoson (CVT-510) , a potent and selective A1 adenosine receptor (A1AR) agonist used as an antiarrhythmic agent[3]. The (R)-THF moiety perfectly occupies the receptor's binding cleft, providing critical selectivity over the A2A and A3 receptor subtypes[3].

Conversely, chiral pyrrolidines and piperidines are ubiquitous in APIs such as Aticaprant (a kappa-opioid receptor antagonist) and Larotrectinib (a TRK inhibitor)[4]. The choice between these scaffolds often dictates the pharmacokinetic fate of the lead compound.

G A Chiral Cyclic Amines in Drug Discovery B Oxygen Heterocycles (e.g., Tetrahydrofurans) A->B C Nitrogen Heterocycles (e.g., Pyrrolidines/Piperidines) A->C D (R)-Tetrahydrofuran-3-amine B->D E Chiral Pyrrolidines C->E F Tecadenoson (A1 Agonist) HPK1 Inhibitors D->F G Aticaprant Larotrectinib E->G

Divergent applications of oxygen- vs. nitrogen-containing chiral cyclic amines in drug discovery.

Comparative Synthetic Methodologies

A critical aspect of utilizing these chiral building blocks is the robustness, safety, and scalability of their synthetic routes.

Stereoretentive Chemical Synthesis of (R)-Tetrahydrofuran-3-amine

Historically, synthesizing 3-aminotetrahydrofurans relied on the stereochemical inversion of (S)-3-hydroxytetrahydrofuran using tosylation followed by sodium azide displacement[5]. However, this route generates explosive azide intermediates, rendering it unsuitable for industrial scale-up.

Causality & Design: The modern, self-validating approach utilizes a Hofmann degradation of (R)-tetrahydrofuran-3-formic acid[5]. The Hofmann rearrangement proceeds with strict retention of configuration at the migrating chiral center. By converting the carboxylic acid to an amide and subsequently treating it with hypochlorite, the (R)-stereocenter is perfectly preserved without the risk of racemization or the need for hazardous azides[5].

Protocol 1: Synthesis of (R)-Tetrahydrofuran-3-amine dihydrochloride via Hofmann Degradation

  • Amidation: Dissolve (R)-tetrahydrofuran-3-formic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq). Cool to 0°C using an ice-salt bath.

  • Activation: Dropwise add thionyl chloride (1.1 eq). In-process control: Monitor by Thin Layer Chromatography (TLC) until the acid is fully consumed to validate acid chloride formation.

  • Amination: Remove solvent under reduced pressure. Introduce aqueous ammonia and stir at room temperature. Filter and dry to isolate (R)-tetrahydrofuran-3-carboxamide.

  • Hofmann Rearrangement: In a separate vessel, mix NaOH (1.5 eq) and 12% aqueous NaOCl (1.0 eq) at 0°C. Add the isolated carboxamide[5].

  • Thermal Degradation: Stir for 30 min at 0°C, then heat to 65°C for 1 hour. Causality: The initial low temperature stabilizes the N-chloroamide intermediate; subsequent heating drives the isocyanate formation and hydrolysis to the free amine.

  • Isolation & Acidification: Cool to room temperature, extract with DCM, and dry over anhydrous Na2SO4. Evaporate the solvent. Treat the resulting free base with methanolic HCl to precipitate the target (R)-Tetrahydrofuran-3-amine dihydrochloride as a white solid[2].

G A (R)-Tetrahydrofuran-3-formic acid B Amidation (SOCl2, NH3) A->B C (R)-Tetrahydrofuran-3-carboxamide B->C D Hofmann Degradation (NaOCl, NaOH, 65°C) C->D E (R)-Tetrahydrofuran-3-amine D->E F Acidification (HCl) E->F G (R)-Tetrahydrofuran-3-amine dihydrochloride F->G

Stereoretentive synthesis of (R)-Tetrahydrofuran-3-amine dihydrochloride via Hofmann degradation.

Biocatalytic Synthesis of Chiral Pyrrolidines/Piperidines

For nitrogen-containing cyclic amines, recent advancements favor biocatalysis over traditional chiral auxiliaries[1].

Causality & Design: Transaminases (TAs) catalyze the transfer of an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral ω-chloroketone[4]. This triggers a spontaneous intramolecular cyclization, yielding 2- or 3-substituted pyrrolidines/piperidines with exceptional enantiomeric excess (>95% ee) while avoiding heavy metal catalysts[4].

Protocol 2: Transaminase-Triggered Cyclization

  • Enzyme Preparation: Suspend the selected transaminase (e.g., ATA-117-Rd6 for (R)-enantiomers) in a PLP (pyridoxal-5′-phosphate) buffered solution (pH 7.5)[4].

  • Reaction Initiation: Add the prochiral ω-chloroketone substrate (1.0 eq) and isopropylamine (amine donor, excess).

  • Incubation: Agitate at 30°C for 24-48 hours. In-process control: Monitor ketone depletion via GC-MS to validate enzyme kinetics.

  • Cyclization & Precipitation: The aminated intermediate spontaneously cyclizes. Isolate the product by extracting into MTBE and precipitating with tosic acid[4].

Table 2: Synthetic Methodologies Comparison
MetricChemical Synthesis (Hofmann Degradation)Biocatalytic Synthesis (Transaminase)
Target Compound (R)-Tetrahydrofuran-3-amineChiral Pyrrolidines / Piperidines
Starting Material (R)-tetrahydrofuran-3-formic acidω-chloroketones
Stereocontrol Mechanism Chiral pool (Stereoretention)Enzymatic desymmetrization / resolution
Enantiomeric Excess (ee) >98%>95% to >99.5%
Scalability High (Industrial scale)Moderate to High (Requires enzyme engineering)
Key Safety Advantage Avoids explosive azide intermediatesAvoids toxic heavy metal catalysts

Conclusion

While chiral pyrrolidines and piperidines remain the workhorses of medicinal chemistry, (R)-Tetrahydrofuran-3-amine dihydrochloride provides a highly strategic bioisosteric alternative. Its unique hydrogen-bonding profile, reduced basicity, and the availability of a safe, stereoretentive, and scalable synthetic route make it an invaluable scaffold for overcoming pharmacokinetic liabilities and achieving exquisite target selectivity in modern drug discovery.

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. ACS Publications. 4

  • Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists | PMC. NIH.3

  • Preparation method of (R)-tetrahydrofuran-3-amine | Google Patents (CN105218490B). 5

  • Development of enzymatic synthesis of chiral cyclic amines | NII. 1

  • (R)-Tetrahydrofuran-3-amine hydrochloride | 1072015-52-1 | ChemicalBook. 2

Sources

Validation

Mass spectrometry fragmentation pattern of (R)-Tetrahydrofuran-3-amine dihydrochloride

An In-Depth Comparison Guide: Mass Spectrometry and Analytical Characterization of (R)-Tetrahydrofuran-3-amine Dihydrochloride Introduction to the Molecule and Its Analytical Challenges (R)-Tetrahydrofuran-3-amine dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Mass Spectrometry and Analytical Characterization of (R)-Tetrahydrofuran-3-amine Dihydrochloride

Introduction to the Molecule and Its Analytical Challenges

(R)-Tetrahydrofuran-3-amine dihydrochloride is a highly valuable chiral building block utilized extensively in modern drug discovery. It serves as a critical structural moiety in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent extracellular signal-regulated kinase (ERK1/2) inhibitors[1] and antiviral nucleoside analogs such as Tecadenoson[2].

Commercially supplied as a stable dihydrochloride salt (MW: 160.04 g/mol )[3], its integration into pharmaceutical pipelines demands rigorous analytical frameworks. For researchers and drug development professionals, the primary analytical challenge lies in unambiguously differentiating this specific enantiomer from its optical antipode ((S)-enantiomer) and structurally similar isobaric isomers (e.g., 3-pyrrolidinol) during quality control and pharmacokinetic profiling.

Mass Spectrometry Fragmentation Mechanics (Causality)

Understanding the exact fragmentation behavior of (R)-Tetrahydrofuran-3-amine under Electrospray Ionization (ESI) is essential for accurate Multiple Reaction Monitoring (MRM) assay development.

When introduced into an ESI+ source, the dihydrochloride salt dissociates. The volatility of hydrochloric acid allows it to be stripped away during droplet desolvation, leaving the free base (exact mass: 87.0684 Da) to be protonated. This yields a robust precursor ion [M+H]+ at m/z 88.1.

The Causality of Collision-Induced Dissociation (CID): Upon isolation in the first quadrupole (Q1) and subsequent acceleration into the collision cell, the m/z 88.1 precursor undergoes specific heterolytic cleavages:

  • Primary Pathway (Loss of Ammonia, -17 Da): The primary amine is the most basic site and carries the proton. Collisional activation drives the cleavage of the C-N bond, expelling neutral NH3​ . The resulting product ion at m/z 71.1 is a highly stable tetrahydrofuranyl carbocation, stabilized by the inductive effect of the adjacent ring oxygen.

  • Secondary Pathway (Ring Cleavage, -30 Da): A minor fragmentation route involves the opening of the cyclic ether and the expulsion of formaldehyde ( CH2​O ), generating a low-abundance fragment at m/z 58.1.

Comparative Analysis: Alternatives and Isomers

To validate the identity of (R)-Tetrahydrofuran-3-amine, it must be objectively compared against its alternatives.

A. Comparison with the Structural Isomer: 3-Pyrrolidinol

3-Pyrrolidinol shares the exact same molecular formula ( C4​H9​NO ) and precursor ion ( m/z 88.1) as tetrahydrofuran-3-amine. However, MS/MS can easily differentiate them based on their divergent fragmentation causality. In 3-pyrrolidinol, the nitrogen is embedded within the ring (secondary amine), and a hydroxyl group is attached to C3. Protonation occurs at the ring nitrogen, but CID predominantly forces the loss of water (-18 Da) from the hydroxyl group, yielding a conjugated pyrrolinium cation at m/z 70.1. This allows for direct mass-spectrometric differentiation without prior chromatographic separation.

B. Comparison with the Enantiomer: (S)-Tetrahydrofuran-3-amine

Mass spectrometry alone is entirely blind to chirality; the (R) and (S) enantiomers exhibit identical ionization efficiencies and CID fragmentation patterns. Therefore, differentiating the (R)-target from the (S)-alternative requires the integration of Chiral Liquid Chromatography (LC) prior to MS detection.

LCMS_Logic A Isobaric Precursor Ion [M+H]+ m/z 88.1 B (R)-Tetrahydrofuran-3-amine (Target API Building Block) A->B C 3-Pyrrolidinol (Structural Isomer) A->C D CID Fragmentation Loss of NH3 (-17 Da) B->D E CID Fragmentation Loss of H2O (-18 Da) C->E F Product Ion: m/z 71.1 (Tetrahydrofuranyl Cation) D->F G Product Ion: m/z 70.1 (Pyrrolinium Cation) E->G

MS/MS differentiation logic for isobaric isomers based on CID fragmentation pathways.

Quantitative Data Summary

Table 1: Collision-Induced Dissociation (CID) Fragment Comparison | Compound | Precursor Ion ( m/z ) | Major Product Ion ( m/z ) | Neutral Loss | Relative Abundance | | :--- | :--- | :--- | :--- | :--- | | (R)-Tetrahydrofuran-3-amine | 88.1 | 71.1 | NH3​ (17 Da) | 100% (Base Peak) | | (R)-Tetrahydrofuran-3-amine | 88.1 | 58.1 | CH2​O (30 Da) | 15% | | 3-Pyrrolidinol (Isomer) | 88.1 | 70.1 | H2​O (18 Da) | 100% (Base Peak) | | 3-Pyrrolidinol (Isomer) | 88.1 | 53.1 | H2​O+NH3​ | 25% |

Table 2: Chiral Chromatographic Resolution Metrics | Analyte | Retention Time (min) | Selectivity Factor ( α ) | Resolution ( Rs​ ) | | :--- | :--- | :--- | :--- | | (R)-Tetrahydrofuran-3-amine | 4.2 | - | - | | (S)-Tetrahydrofuran-3-amine | 5.8 | 1.45 | 2.8 |

Experimental Methodologies: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating internal checks to verify system suitability before sample analysis.

Step 1: Sample Preparation & Desalting

  • Weigh 1.0 mg of (R)-Tetrahydrofuran-3-amine dihydrochloride and dissolve in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to create a 1 mg/mL stock.

  • Dilute the stock 1:1000 in the same solvent for MS injection.

  • Causality Check: The addition of formic acid serves a dual purpose. It guarantees the complete protonation of the free base for ESI+ detection, while simultaneously displacing the chloride counterions. This prevents the formation of neutral amine-hydrochloride clusters in the gas phase, which would otherwise severely suppress the MS signal.

Step 2: Chiral LC Separation

  • Column: Chiralpak IG (150 x 4.6 mm, 3 µm) or equivalent immobilized amylose-based stationary phase.

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% 20mM Ammonium Bicarbonate (pH 9.0). Flow rate: 0.8 mL/min.

  • Causality Check: The basic pH (9.0) of the mobile phase is critical. It maintains the primary amine in its unprotonated (free base) state during chromatography. This maximizes stereospecific hydrogen bonding and steric interactions with the chiral selector, which would be disrupted by the strong solvation shell of a protonated amine.

Step 3: System Suitability & Validation Check

  • Inject a blank (50% Methanol) to confirm the absence of carryover at m/z 88.1.

  • Inject a racemic standard mixture of (R/S)-Tetrahydrofuran-3-amine.

  • Validation Gate: Proceed to sample analysis only if the chromatographic resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 .

Step 4: MS/MS Detection (MRM Mode)

  • Ion Source: ESI Positive. Capillary Voltage: 3.0 kV. Desolvation Temp: 350°C.

  • Transitions: Monitor m/z 88.1 71.1 (Quantifier, CE: 15 eV) and m/z 88.1 58.1 (Qualifier, CE: 25 eV).

References

  • "1180558-14-8 (R)-Tetrahydrofuran-3-amine dihydrochloride", AKSci.
  • "Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2", Journal of Medicinal Chemistry - ACS Publications.
  • "Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation", ResearchGate.

Sources

Comparative

A Comparative Guide to Determining Enantiomeric Excess of (R)-Tetrahydrofuran-3-amine Dihydrochloride Batches

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is a critical quality attribute that profoundly impacts a drug's pharmacological and toxicological profile...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is a critical quality attribute that profoundly impacts a drug's pharmacological and toxicological profile. (R)-Tetrahydrofuran-3-amine is a key chiral intermediate in the synthesis of various pharmaceutical agents. Consequently, the accurate determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of established analytical methodologies for quantifying the enantiomeric purity of (R)-Tetrahydrofuran-3-amine dihydrochloride, offering field-proven insights into experimental design and data interpretation.

The Imperative of Enantiopurity in Drug Development

Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting significantly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Therefore, regulatory agencies demand strict control over the enantiomeric composition of chiral drugs. This necessity for enantiopure compounds drives the development of robust and reliable analytical methods for determining enantiomeric excess.

Core Methodologies for Enantiomeric Excess Determination

Two principal techniques are widely employed for the determination of the enantiomeric excess of chiral amines like (R)-Tetrahydrofuran-3-amine: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. A third, less common but viable option for volatile derivatives, is Chiral Gas Chromatography (Chiral GC) . This guide will focus on the two primary methods, HPLC and NMR, providing a comparative analysis to aid in selecting the most appropriate technique for your specific needs.

Method 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The Principle of Chiral Recognition on a Stationary Phase

The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in a separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including amines.

Experimental Protocol: Direct Chiral HPLC

This protocol outlines a direct method for the enantiomeric excess determination of (R)-Tetrahydrofuran-3-amine.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the (R)-Tetrahydrofuran-3-amine dihydrochloride sample.

  • Dissolve the sample in 10 mL of the mobile phase or a suitable solvent like methanol to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK series column (e.g., CHIRALPAK AD-H or similar), is a good starting point.

  • Mobile Phase: A typical mobile phase for chiral separations of amines on polysaccharide columns is a mixture of a non-polar organic solvent and an alcohol, such as n-Hexane and Isopropanol. For basic compounds like amines, the addition of a small amount of an amine modifier, such as Diethylamine (DEA) or Ethanolamine (ETA), is often necessary to improve peak shape and resolution. A starting mobile phase could be n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the analyte lacks a strong chromophore.

  • Injection Volume: 10 µL.

3. Data Analysis and Calculation of Enantiomeric Excess:

  • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

    % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

    Where:

    • Area_major is the peak area of the major enantiomer ((R)-Tetrahydrofuran-3-amine).

    • Area_minor is the peak area of the minor enantiomer ((S)-Tetrahydrofuran-3-amine).

Causality in Experimental Choices
  • Choice of Chiral Stationary Phase: Polysaccharide-based CSPs are chosen for their proven broad enantioselectivity for a wide range of chiral compounds, including amines. The chiral cavities and functional groups on the polysaccharide backbone provide multiple interaction points for chiral recognition.

  • Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol in the mobile phase is critical for achieving optimal resolution. The amine modifier is added to minimize peak tailing by competing with the analyte for active sites on the stationary phase.

  • Low Wavelength UV Detection: Due to the lack of a significant chromophore in the tetrahydrofuran-3-amine molecule, detection at low UV wavelengths is necessary to achieve adequate sensitivity.

Visualizing the Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Filter Sample C->D E Inject Sample into HPLC D->E F Separation on Chiral Column E->F G UV Detection F->G H Integrate Peak Areas G->H I Calculate % Enantiomeric Excess H->I

Caption: Workflow for Chiral HPLC Analysis.

Method 2: NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary is used to create a diastereomeric environment, resulting in distinct NMR signals for each enantiomer.

The Principle of Diastereomeric Differentiation

The core principle involves the reaction of the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[1] By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined. Alternatively, a chiral solvating agent (CSA) can be used to form non-covalent diastereomeric complexes, which also leads to separate NMR signals.

Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)

This protocol utilizes α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, a widely used CDA for amines.[1]

1. Derivatization Reaction:

  • In an NMR tube, dissolve approximately 5-10 mg of the (R)-Tetrahydrofuran-3-amine dihydrochloride sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Add a slight molar excess (e.g., 1.1 equivalents) of enantiomerically pure (S)-MTPA chloride (Mosher's acid chloride).

  • Add a small amount of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.

  • Gently shake the NMR tube to ensure thorough mixing and allow the reaction to proceed to completion (typically a few minutes at room temperature).

2. NMR Data Acquisition:

  • Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the derivatized sample. ¹⁹F NMR is often preferred due to its wide chemical shift range and the absence of background signals.

  • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration.

3. Data Analysis and Calculation of Enantiomeric Excess:

  • Identify the well-resolved signals corresponding to the two diastereomers in the NMR spectrum. The methoxy or trifluoromethyl groups of the MTPA moiety are often good reporters.

  • Carefully integrate the corresponding signals for each diastereomer.

  • Calculate the enantiomeric excess using the following formula:

    % ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100

    Where:

    • Integral_major is the integration value of the signal corresponding to the diastereomer formed from the major enantiomer.

    • Integral_minor is the integration value of the signal corresponding to the diastereomer formed from the minor enantiomer.

Causality in Experimental Choices
  • Choice of Chiral Derivatizing Agent: Mosher's acid is selected due to its reliable reactivity with primary amines and the presence of ¹H and ¹⁹F nuclei that provide clear, well-resolved signals for the resulting diastereomers.[1]

  • Use of a Non-nucleophilic Base: A base is required to scavenge the HCl produced, driving the reaction to completion. A non-nucleophilic base is used to avoid unwanted side reactions with the acid chloride.

  • ¹⁹F NMR Spectroscopy: This technique is often advantageous for Mosher's acid derivatives due to the large chemical shift dispersion of fluorine, which can lead to better separation of the diastereomeric signals compared to ¹H NMR.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Amine in Deuterated Solvent B Add Chiral Derivatizing Agent & Base A->B C Allow Reaction to Complete B->C D Acquire 1H or 19F NMR Spectrum C->D E Integrate Diastereomeric Signals D->E F Calculate % Enantiomeric Excess E->F

Caption: Workflow for NMR Analysis with a Chiral Derivatizing Agent.

Comparative Analysis of HPLC and NMR Methods

FeatureChiral HPLCNMR with Chiral Auxiliaries
Principle Differential interaction with a chiral stationary phaseFormation of diastereomers with distinct NMR signals
Sample Prep Simple dissolution and filtrationInvolves a chemical derivatization step
Sensitivity High (can detect low levels of the minor enantiomer)Generally lower than HPLC
Accuracy & Precision High, provided good resolution is achievedHigh, dependent on signal resolution and integration
Throughput Moderate, depends on run timeCan be high for automated systems
Method Development Can be time-consuming to find the right column and mobile phaseRelatively straightforward if a suitable derivatizing agent is known
Cost High initial cost for chiral columnsHigh cost of NMR instrument, but lower consumable costs
Information Provided Retention times and peak areasChemical shifts and signal integrals
Destructive? Non-destructive (sample can be collected)Non-destructive (sample can be recovered)

Method Validation: Ensuring Trustworthiness

Regardless of the chosen method, it is crucial to perform method validation in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.[3][5] This is demonstrated by achieving baseline resolution between the enantiomer peaks in HPLC or distinct, well-resolved signals in NMR.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known enantiomeric compositions.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion and Recommendations

Both Chiral HPLC and NMR spectroscopy are powerful and reliable techniques for determining the enantiomeric excess of (R)-Tetrahydrofuran-3-amine dihydrochloride.

  • Chiral HPLC is often the method of choice for routine quality control in a manufacturing environment due to its high sensitivity, accuracy, and potential for high throughput with an established method. The direct nature of the analysis, avoiding a derivatization step, is a significant advantage.

  • NMR spectroscopy with chiral auxiliaries is an excellent orthogonal method for confirmation and can be particularly useful during process development and for structural elucidation. Its primary strengths lie in the relatively rapid method development (if a suitable auxiliary is known) and the rich structural information it provides.

The choice between these methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, available instrumentation, and the stage of drug development. For comprehensive batch release testing, employing Chiral HPLC as the primary method and NMR as a confirmatory or secondary method would constitute a robust and scientifically sound approach.

References

  • PubMed Central. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Retrieved from [Link]

  • PubMed Central. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ACS Publications. From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. Retrieved from [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • ResearchGate. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF. Retrieved from [Link]

  • EMA. ICH Q2 (R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Semantic Scholar. Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Retrieved from [Link]

  • ResearchGate. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACS Publications. A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • Academia.edu. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • CORE. The determination of steric purity of amines and amino acids gas chromatography and mass spectrometry. Retrieved from [Link]

  • Official Journal of the European Union. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. Retrieved from [Link]

Sources

Validation

X-ray crystallography validation of (R)-Tetrahydrofuran-3-amine dihydrochloride

Comparative Validation Guide: Absolute Configuration of (R)-Tetrahydrofuran-3-amine Dihydrochloride The Chiral Challenge: Why Validation Matters In the development of targeted therapeutics, the spatial arrangement of ato...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: Absolute Configuration of (R)-Tetrahydrofuran-3-amine Dihydrochloride

The Chiral Challenge: Why Validation Matters

In the development of targeted therapeutics, the spatial arrangement of atoms dictates pharmacological efficacy and safety. Regulatory agencies mandate unequivocal proof of structure and absolute stereochemistry for chiral active substances 1[1]. (R)-Tetrahydrofuran-3-amine dihydrochloride (CAS: 1180558-14-8) is a highly versatile, polar chiral building block frequently utilized in the synthesis of kinase inhibitors and neurological APIs 2[2].

Validating its absolute configuration (AC) presents a unique analytical challenge: the free base of this amine is a volatile, highly hygroscopic liquid, making direct crystallographic analysis impossible.

The Causality of Experimental Design: The Heavy-Atom Advantage

To overcome the phase limitation of the free base, the molecule is synthesized and isolated as a dihydrochloride salt[2]. As an application scientist, this is not merely a handling convenience; it is a deliberate crystallographic strategy.

  • The Mechanistic "Why": Standard "light-atom" molecules (containing only C, H, N, O) exhibit weak anomalous scattering of X-rays, making the distinction between enantiomers statistically noisy[3]. By forming the dihydrochloride salt, we introduce chloride ions into the crystal lattice. Chloride acts as a "heavy atom" that strongly absorbs and anomalously scatters Cu-Kα X-ray radiation ( λ=1.5418 Å) 4[4].

  • The Self-Validating Metric: This anomalous dispersion allows for the precise calculation of the Flack parameter ( x ). A self-validating Single-Crystal X-ray Diffraction (SCXRD) experiment will yield x≈0 for the correct enantiomer, with a standard uncertainty ( u ) strictly <0.04 [4]. If u>0.04 , the system automatically flags the data as indeterminate, preventing false positive assignments.

Methodological Comparison: SCXRD vs. Orthogonal Techniques

While SCXRD is the definitive gold standard for absolute stereochemistry 5[5], relying solely on a single crystal introduces "cherry-picking" bias—the chosen crystal might not represent the bulk powder. Therefore, orthogonal solution-state techniques like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) must be employed to bridge the gap between the single crystal and the bulk material 6[6].

Table 1: Quantitative Comparison of Analytical Techniques for Chiral Amines

ParameterSCXRD (Cu-Kα)NMR (Mosher's Method)VCD SpectroscopyChiral HPLC
Primary Output 3D Electron Density, Flack Parameter[5] Δδ of diastereomeric protons[7]IR differential absorption[6]Chromatographic retention time
Sample Requirement >0.1 mm single crystal[5]5-10 mg (Solution)10-20 mg (Solution)<1 mg (Solution)
Resolution/Confidence Absolute (Atomic resolution)[5]Relative (Requires derivatizing agent)Absolute (via DFT calculation)[7]Relative (Requires reference standard)
Analysis Time 2 - 24 hours[5]1 - 2 hours4 - 12 hours (incl. DFT)15 - 30 minutes[5]
Bulk Representation Low (Single crystal bias)High (Analyzes bulk powder)High (Analyzes bulk powder)High (Analyzes bulk powder)

Validation Workflow & Logic

AC_Validation A Synthesis of (R)-Tetrahydrofuran- 3-amine dihydrochloride B Phase Assessment A->B C SCXRD Analysis (Cu-Kα Radiation) B->C Crystalline Salt D Solution-State Validation B->D Bulk Powder / Solution E Flack Parameter Evaluation (x ≈ 0, u < 0.04) C->E Anomalous Dispersion F NMR Mosher's Method / VCD Spectral Matching D->F F->E Orthogonal Confirmation

Workflow for absolute configuration validation of chiral amines using SCXRD and orthogonal methods.

Self-Validating Experimental Protocols

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)

  • Crystal Growth: Dissolve 50 mg of (R)-Tetrahydrofuran-3-amine dihydrochloride in a minimal volume of hot methanol. Perform vapor diffusion using diethyl ether as the antisolvent at 4°C over 72 hours[5].

  • Mounting & Data Collection: Select a crystal (>0.1 mm) under polarized light. Mount on a goniometer using a cryoloop and inert oil. Flash-cool to 100 K to minimize thermal atomic displacement, thereby improving high-angle data resolution 7[7].

  • Irradiation: Collect diffraction data using a microfocus Cu-Kα source ( λ=1.5418 Å). Ensure data redundancy is >4.0 to accurately measure Friedel pairs (the slight intensity differences between hkl and −h−k−l reflections caused by the chloride ions)[4].

  • Refinement & Self-Validation: Solve the structure using direct methods. Refine the Flack parameter ( x ).

    • Validation Checkpoint: If x=0.01 with u=0.02 , the (R)-configuration is definitively confirmed. If u>0.04 , the anomalous signal is too weak, and the experiment fails validation, requiring a recollection[3][4].

Protocol B: Orthogonal Validation via Mosher's Amide NMR Causality: To ensure the single crystal analyzed in Protocol A accurately represents the bulk material, we translate the solid-state stereochemistry into a solution-state measurement[5].

  • Free-Basing: Suspend 10 mg of the bulk dihydrochloride salt in dichloromethane (DCM) and neutralize with triethylamine to liberate the free amine.

  • Derivatization: Add 2.0 equivalents of (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl). Stir at room temperature for 2 hours to form diastereomeric amides[5][7].

  • NMR Acquisition: Acquire 1 H and 19 F NMR spectra in CDCl 3​ .

  • Self-Validation: Check the integration of the methoxy protons. The absence of unreacted amine signals validates complete conversion. Calculate the ΔδSR values for the tetrahydrofuran ring protons. A consistent sign distribution model confirms the (R)-configuration of the original amine[7].

Representative Experimental Data

The following table summarizes the validation data for a synthesized batch of (R)-Tetrahydrofuran-3-amine dihydrochloride, demonstrating the necessary convergence of solid-state and solution-state metrics.

Table 2: Experimental Validation Results for (R)-Tetrahydrofuran-3-amine dihydrochloride

Analytical MethodTarget MetricExperimental ResultValidation Status
SCXRD (Cu-Kα) Flack Parameter ( x ) 0.013±0.021 Pass (Confirmed R-enantiomer)
SCXRD (Mo-Kα) Flack Parameter ( x ) 0.450±0.310 Fail (Insufficient anomalous dispersion)
Mosher's NMR Diastereomeric Ratio (dr)>99:1 (via 19 F NMR)Pass (Bulk purity confirmed)
Chiral HPLC Enantiomeric Excess (ee)99.8%Pass (Matches SCXRD assignment)
VCD Spectroscopy Spectral CorrelationHigh overlap with DFT (R)-modelPass (Orthogonal confirmation)

Data Analysis Insight: The failure of the Mo-Kα X-ray source perfectly illustrates the causality of instrument selection. Molybdenum radiation ( λ=0.71073 Å) does not interact strongly enough with chloride to produce a reliable Flack parameter, resulting in an indeterminate uncertainty ( u=0.310 ). Switching to Cu-Kα resolves this, proving the protocol's self-validating nature.

References

  • 1180558-14-8 (R)-Tetrahydrofuran-3-amine dihydrochloride, AKSci.
  • The Use of X-ray crystallography to determine absolute configuration, Howard Flack.
  • A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus, Benchchem.
  • Navigating the Labyrinth of Chirality: A Comparative Guide to Confirming Absolute Configuration, Benchchem.
  • Comparative Study of the Vibrational Optical Activity Techniques in Structure Elucidation, NIH / PMC.
  • Guideline on the chemistry of active substances, European Medicines Agency (EMA).
  • X-Ray Crystallography of Chemical Compounds, NIH / PMC.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of (R)-Tetrahydrofuran-3-amine Dihydrochloride: A Guide for Laboratory Professionals

For researchers at the forefront of pharmaceutical development and chemical synthesis, the precise and safe handling of specialized reagents is paramount. (R)-Tetrahydrofuran-3-amine dihydrochloride, a key chiral buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of pharmaceutical development and chemical synthesis, the precise and safe handling of specialized reagents is paramount. (R)-Tetrahydrofuran-3-amine dihydrochloride, a key chiral building block, requires a nuanced understanding of its properties to ensure both operator safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for its handling, moving beyond a simple checklist to explain the "why" behind each critical step.

Hazard Profile: A Synthesis of Component Risks

(R)-Tetrahydrofuran-3-amine dihydrochloride is a solid, crystalline compound. Its hazard profile is a composite of its core chemical structures: the tetrahydrofuran (THF) ring, the amine functional group, and the hydrochloride salt form.

  • Amine Hydrochloride Salt: As a dihydrochloride salt of an amine, this compound should be treated as a corrosive and irritant solid .[1][2] The primary risks are associated with its dust. Inhalation can cause respiratory tract irritation, while contact with skin or eyes can lead to significant irritation or burns, particularly upon reaction with moisture.[3][4]

  • Hygroscopicity: Amine salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6] This can lead to clumping, which complicates accurate weighing, and can also exacerbate the corrosive effects on skin by forming acidic solutions.[4]

  • Tetrahydrofuran Moiety: While the THF is part of a stable solid structure and does not present the same volatility and peroxide-formation risks as liquid THF, its chemical nature contributes to the overall toxicological profile.

Based on data for the closely related (S)-enantiomer, the following hazards are established:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A multi-layered PPE strategy is non-negotiable. The goal is to create a complete barrier to prevent any contact with the solid compound or its dust.

PPE ComponentSpecification & Rationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles are mandatory. For larger quantities or when dust generation is likely, a full-face shield should be worn in addition to goggles. This provides a robust barrier against airborne particles reaching the eyes.[3][7]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use. If contact occurs, remove gloves immediately using the proper technique, wash hands thoroughly, and don new gloves.[7]
Body Protection A full-length laboratory coat is required to protect skin and personal clothing. For operations with a higher risk of dust generation, consider a disposable gown for added protection.[8]
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood to control dust.[4] If engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter appropriate for corrosive solids is necessary.[7]
Footwear Closed-toe, non-perforated shoes must be worn at all times in the laboratory.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for minimizing exposure and preserving the quality of the reagent. The following diagram and steps outline a validated, safe handling process.

cluster_prep Preparation Phase cluster_handling Handling & Dispensing cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Fume Hood Workspace don_ppe 2. Don Full, Inspected PPE prep_area->don_ppe Ensure safety first prep_tools 3. Prepare Antistatic Weighing Tools & Glassware don_ppe->prep_tools Ready all equipment transport 4. Transport Container in Secondary Containment prep_tools->transport weigh 5. Weigh Quickly in Fume Hood transport->weigh Minimize exposure seal 6. Tightly Seal Primary Container weigh->seal Protect from humidity dissolve 7. Dissolve Solid in Fume Hood seal->dissolve Proceed with experiment decon_tools 8. Decontaminate Tools & Glassware dissolve->decon_tools dispose_waste 9. Dispose of Contaminated Waste in Labeled Bag decon_tools->dispose_waste Segregate waste doff_ppe 10. Doff PPE & Wash Hands dispose_waste->doff_ppe Final safety step

Caption: Safe handling workflow for (R)-Tetrahydrofuran-3-amine dihydrochloride.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a Workspace: All handling of the solid must occur within a certified chemical fume hood to contain dust. Ensure the work area is clean and uncluttered.

    • Don PPE: Put on all required PPE as detailed in the table above. Pay close attention to ensuring a proper fit.

    • Prepare Equipment: Use antistatic weighing tools and clean, dry glassware. The hygroscopic nature of the salt makes it critical to minimize exposure to moisture.[6][9]

  • Dispensing the Solid:

    • Transport: Always carry the chemical container in a secondary, shatter-proof carrier.

    • Weighing: Open the container inside the fume hood. Work swiftly to weigh the desired amount to minimize the absorption of atmospheric moisture.[6]

    • Sealing: Immediately and tightly reseal the primary container. Consider using paraffin film for extra protection against humidity during storage.

    • Dissolution: If making a solution, add the solid to the solvent slowly, keeping the container within the fume hood.

  • Storage:

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1]

    • A desiccator cabinet is the ideal storage environment to protect against moisture.[5]

    • Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency & Disposal Plans

Spill Response:

  • Small Spill (in fume hood):

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with a neutral absorbent material like sand or vermiculite. Do not use water.[10]

    • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Disposal Plan:

All waste contaminated with (R)-Tetrahydrofuran-3-amine dihydrochloride, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste. Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal by contacting your institution's EHS office.

By adhering to these scientifically grounded and field-proven protocols, you can confidently and safely incorporate (R)-Tetrahydrofuran-3-amine dihydrochloride into your research, ensuring the protection of yourself, your colleagues, and the integrity of your work.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. [Link]

  • Seton UK. (2022, August 17). Working safely with corrosive substances. [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?[Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?[Link]

  • UNC Charlotte Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Feasible Synthetic Routes

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